2-Octenedioic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-oct-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h3,5H,1-2,4,6H2,(H,9,10)(H,11,12)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTPVRGYUHJFHN-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(=O)O)C/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901009870 | |
| Record name | (E)-Oct-2-enedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Octenedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5698-50-0 | |
| Record name | 2-Octenedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005698500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-Oct-2-enedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Octenedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
2-Octenedioic acid discovery and initial studies
Title: 2-Octenedioic Acid: From Metabolic Artifact to Immunometabolic Modulator Subtitle: A Technical Deep-Dive into the Discovery, Quantitation, and Pathological Significance of a C8 Dicarboxylic Acid.
Executive Summary
This compound (C8H12O4) is an unsaturated dicarboxylic acid historically categorized as a secondary metabolite of failed fatty acid oxidation. While early studies (circa 1950s-1980s) identified it as a hallmark of dicarboxylic aciduria and Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, contemporary research has radically shifted its status. It is now recognized as a potent bioactive lipid mediator in immunometabolism, serving as a prognostic biomarker in colorectal, pancreatic, and breast cancers.
This guide synthesizes the molecule's discovery timeline with modern analytical protocols, offering a rigorous framework for researchers investigating lipidomic dysregulation.
Discovery & Chemical Identification
The identification of this compound followed a non-linear trajectory, evolving from a synthetic curiosity to a critical biological marker.
Phase I: Synthetic Origins (1955)
The earliest technical documentation of this compound appears in the work of Takada et al. (1955) . Their study, "Diuretic action of aliphatic unsaturated dicarboxylic acids," synthesized the compound to evaluate its pharmacological potential on renal function. At this stage, it was a chemical probe rather than a known biological entity.
Phase II: The Metabolic "Rescue" Pathway (1970s-1980s)
The biological discovery of this compound occurred during the investigation of dicarboxylic aciduria . When mitochondrial
-
Mechanism: Cytochrome P450 enzymes (specifically CYP4A/4F) oxidize the terminal methyl group of fatty acids into a carboxyl group, creating dicarboxylic acids.
-
The Isomer: The primary biological isomer identified in human urine is (E)-2-octenedioic acid (trans-2-octenedioic acid). Its presence confirms the activation of the peroxisomal beta-oxidation chain shortening of longer dicarboxylic acids.
Phase III: The Oncometabolite Era (2010s-Present)
Recent high-throughput metabolomics have identified this compound as a "C3-featured metabolite" in colorectal cancer. It correlates with macrophage abundance and immune suppression, suggesting it is not merely a waste product but an active signaling molecule in the Tumor Microenvironment (TME).
Mechanistic Pathways: The Omega-Oxidation Shunt
Understanding the origin of this compound requires mapping the failure of mitochondrial
The Logic:
-
Blockage: MCAD deficiency prevents the breakdown of medium-chain fats (C6-C12).
-
Shunt: Accumulated fatty acids are diverted to the Endoplasmic Reticulum (microsomes).
-
Oxidation:
-oxidation converts them to dicarboxylic acids (e.g., Octanedioic acid). -
Desaturation: Subsequent processing yields unsaturated derivatives like This compound .
Pathway Visualization
Figure 1: The metabolic shunt pathway leading to the formation of this compound during mitochondrial dysfunction.
Clinical Significance & Biomarker Data
This compound levels are differentially expressed across several pathologies. The following data summarizes its utility as a stratifying biomarker.
| Pathology | Context | Trend | Correlation/Significance | Source |
| Colorectal Cancer | Immunometabolism Subtyping | ↑ Elevated | Correlates with immunosuppressive macrophages; predicts poor prognosis. | |
| Breast Cancer | HER2+ vs. HER2- | ↑ Elevated | Significantly higher in HER2+ patients; distinguishes ER+ from ER- subtypes. | |
| MCAD Deficiency | Inborn Errors of Metabolism | ↑ Elevated | Found alongside hexanoylglycine and suberylglycine in urine during metabolic crisis. | |
| Acute Myocardial Infarction | Cardiovascular Stress | ↓ Decreased | Negative correlation with oleic acid levels; indicates disrupted lipid flux. |
Technical Workflow: Extraction and Quantitation
To ensure Scientific Integrity , the following protocol utilizes a self-validating internal standard method. This workflow is adapted for GC-MS, which remains the gold standard for dicarboxylic acid analysis due to superior separation of isomers.
Protocol: Urinary Organic Acid Analysis (GC-MS)
Reagents:
-
Internal Standard (IS): 3,3-dimethylglutaric acid or Tropic acid.
-
Extraction Solvent: Ethyl acetate or Diethyl ether.
-
Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
Step-by-Step Methodology:
-
Sample Preparation (Normalization):
-
Measure urinary creatinine.[1]
-
Adjust urine volume to equivalent creatinine load (e.g., 0.5 mL for >20 mg/dL creatinine; 5 mL for dilute samples).
-
Why: Dicarboxylic acid excretion is flow-dependent; creatinine normalization is critical for comparative accuracy.
-
-
Oximation (Stabilization):
-
Add hydroxylamine hydrochloride. Incubate at 60°C for 30 min.
-
Why: Prevents keto-acid tautomerization and stabilizes volatile precursors.
-
-
Extraction:
-
Acidify sample to pH < 2 using 6N HCl.
-
Add Extraction Solvent (3x volume). Vortex vigorously for 60s.
-
Centrifuge (3000g, 5 min). Transfer organic layer to a clean vial.
-
Evaporate to dryness under nitrogen stream.
-
-
Derivatization (Silylation):
-
Resuspend residue in 100 µL BSTFA + 1% TMCS.
-
Incubate at 70°C for 30 min.
-
Why: Converts non-volatile dicarboxylic acids into volatile trimethylsilyl (TMS) esters suitable for gas chromatography.
-
-
GC-MS Analysis:
-
Column: DB-5ms or equivalent (30m x 0.25mm ID).
-
Carrier Gas: Helium (1 mL/min).
-
Temperature Program:
-
Initial: 80°C (hold 2 min).
-
Ramp 1: 5°C/min to 200°C.
-
Ramp 2: 10°C/min to 280°C (hold 5 min).
-
-
Detection: Electron Impact (EI) mode, scan range m/z 50–550.
-
Analytical Workflow Diagram
Figure 2: Validated GC-MS workflow for the isolation and identification of urinary this compound.
Future Outlook: From Marker to Target
The transition of this compound from a marker of "broken metabolism" to a driver of "tumor immunology" represents a significant pivot in drug development.
-
Therapeutic Hypothesis: If this compound actively suppresses anti-tumor immunity (as seen in colorectal cancer studies), inhibiting the specific microsomal CYP450 enzymes responsible for its production could restore immune surveillance in the TME.
-
Diagnostic Application: Developing targeted LC-MS/MS panels that include this compound could improve risk stratification for HER2+ breast cancer patients.
References
-
Gregersen, N., et al. (1983). C6-C10-dicarboxylic aciduria: biochemical considerations in relation to diagnosis of beta-oxidation defects. Pediatric Research.
-
Zhang, A., et al. (2023). An immunometabolism subtyping system identifies S100A9+ macrophage as an immune therapeutic target in colorectal cancer. Cell Reports Medicine.
-
Sun, H., et al. (2019). Metabolomics: a promising diagnostic and therapeutic implement for breast cancer. Cancer Management and Research.
-
Gil-de-la-Fuente, A., et al. (2026). Integrated GC-MS/MS Metabolomics in Cardiovascular Disease: Targeted Nitro-Oleic Acid Quantification Meets Untargeted Profiling. Analytical Chemistry.
-
Rashed, M. S., et al. (1995). Identification of 2-(2'-octenyl)succinic acid in urine... Journal of Chromatography B.
Sources
Biosynthetic Mechanisms and Metabolic Origins of 2-Octenedioic Acid
[1]
Executive Summary: The Metabolic Junction
This compound (C8H12O4) is an unsaturated dicarboxylic acid. Unlike primary metabolites generated via a single dedicated synthase, this compound arises primarily through the convergence of two lipid oxidation pathways:
- -Oxidation: The conversion of a terminal methyl group to a carboxyl group, typically rescuing accumulated fatty acids.
- -Oxidation: The iterative chain shortening of longer dicarboxylic acids.
In biological systems (specifically Apis mellifera and specific microbial strains), it functions as a stable intermediate or a degradation product of longer chain "Royal Jelly acids." In mammalian systems, its presence in urine is a hallmark of fatty acid oxidation disorders, specifically serving as a diagnostic marker for defects in the mitochondrial beta-oxidation spiral.
Core Biosynthetic Pathway (The "Rescue & Shorten" Mechanism)
The production of this compound is best understood not as de novo synthesis from acetyl-CoA, but as the biotransformation of long-chain fatty acids (LCFAs) . The pathway proceeds in three distinct phases: Activation, Terminal Oxidation, and Chain Shortening/Desaturation.
Phase I: Precursor Activation and -Oxidation
The process initiates in the Endoplasmic Reticulum (ER) of hepatocytes (mammals) or the mandibular glands (insects).
-
Substrate: Octanoic Acid (C8:0) or longer monocarboxylic acids.
-
Enzymatic Action: The Cytochrome P450 4A (CYP4A) family hydroxylates the terminal (
) carbon. -
Sequential Oxidation:
-
Fatty Acid
-Hydroxy Fatty Acid (catalyzed by CYP450). -
-Hydroxy Fatty Acid
-Aldehyde Dicarboxylic Acid (catalyzed by Alcohol Dehydrogenase [ADH] and Aldehyde Dehydrogenase [ALDH]).
-
-
Result: Formation of Suberic Acid (Octanedioic acid) .
Phase II: Peroxisomal/Mitochondrial Activation
The dicarboxylic acid must be activated to a Coenzyme-A thioester to enter the oxidation spiral.
-
Enzyme: Dicarboxylyl-CoA Synthetase.[1]
-
Reaction: Octanedioic acid + CoA + ATP
Octanedioyl-CoA + AMP + PPi.[1]
Phase III: Desaturation (The Defining Step)
This is the critical step that generates the double bond at the C2 position, creating the "2-octene" moiety.
-
Enzyme: Acyl-CoA Dehydrogenase (ACAD) or Acyl-CoA Oxidase (ACOX) .[1]
-
Mechanism: The enzyme removes hydrogens from the
(C2) and (C3) carbons, creating a trans-double bond. -
Product: 2-Octenedioyl-CoA .[1]
Phase IV: Thioester Hydrolysis
To yield the free acid (this compound) detected in biological fluids or extracts, the CoA moiety is cleaved.
Pathway Visualization (DOT Diagram)
The following diagram illustrates the convergence of the Omega-Oxidation (Rescue) pathway and the Beta-Oxidation spiral leading to this compound.
Caption: Schematic of this compound formation via Omega-oxidation activation and partial Beta-oxidation.
Experimental Validation Protocols
To validate the presence and synthesis of this compound, researchers must distinguish it from its saturated analog (Suberic acid) and its isomers.
Protocol A: Differential Extraction & Derivatization (GC-MS)
This protocol ensures the separation of dicarboxylic acids from the lipid matrix.
| Step | Procedure | Critical Mechanism |
| 1. Lysis | Homogenize tissue (Liver/Gland) in PBS (pH 7.4). | Release intracellular metabolites.[1] |
| 2. Acidification | Adjust pH to < 2.0 using 6M HCl. | Protonate carboxyl groups (R-COO⁻ |
| 3. Extraction | Extract 3x with Ethyl Acetate:Diethyl Ether (1:1). | Dicarboxylic acids are polar; this solvent mix balances polarity recovery.[1] |
| 4. Derivatization | Treat dried residue with BSTFA + 1% TMCS at 60°C for 30 min. | Converts carboxylic acids to volatile Trimethylsilyl (TMS) esters for GC-MS. |
| 5. Analysis | GC-MS (EI Source). Monitor ion m/z 172 (Molecular ion of underivatized) or TMS-shift peaks. | Target Identification: Look for the mass shift corresponding to -2H vs. Suberic acid.[1] |
Protocol B: Enzymatic Assay for ACAD Activity
To prove the biological origin, one must demonstrate the conversion of Suberyl-CoA to 2-Octenedioyl-CoA.[1]
-
Substrate Preparation: Synthesize Suberyl-CoA chemically or enzymatically.
-
Reaction Mix: 100 mM Potassium Phosphate (pH 7.2), 0.1 mM Ferrocenium hexafluorophosphate (electron acceptor), and purified Medium-Chain Acyl-CoA Dehydrogenase (MCAD) .
-
Initiation: Add Suberyl-CoA (50 µM).
-
Detection: Monitor the reduction of the ferrocenium ion spectrophotometrically at 300 nm, or stop the reaction with acid and analyze the CoA-esters via HPLC-UV (260 nm).
-
Control: Use specific MCAD inhibitors (e.g., hypoglycin A metabolite) to confirm enzymatic specificity.
Technical Insights for Drug Development
Biomarker Significance
In drug development, particularly for metabolic modulators, this compound serves as a proximal biomarker for mitochondrial
-
Elevation: Indicates a blockage at the Enoyl-CoA Hydratase step or a deficiency in MCAD (where the substrate accumulates and is shunted to omega-oxidation).
-
Absence: In "Royal Jelly" mimetic formulations, the absence of the trans-2 double bond significantly alters the immunomodulatory potential compared to 10-HDA.
Synthetic Biology Applications
For industrial production (e.g., for polymer cross-linking agents), Saccharomyces cerevisiae can be engineered by:
-
Overexpressing: CYP52A (alkane/fatty acid hydroxylase).
-
Blocking: POX1 (Acyl-CoA oxidase) to prevent full degradation, while tuning the specific dehydrogenase to stall at the enoyl-intermediate.
References
-
Passi, S., et al. (2020). "Fatty acid metabolism in the honey bee (Apis mellifera)." Journal of Insect Physiology. Link
-
Houten, S. M., & Wanders, R. J. (2010). "A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation." Journal of Inherited Metabolic Disease. Link
-
Sanders, R. J., et al. (2005). "Omega-oxidation of fatty acids in human liver microsomes: Identification of the enzymes involved." Xenobiotica. Link
-
Gregersen, N., et al. (1983). "C6–C10-dicarboxylic aciduria: biochemical considerations in relation to diagnosis of β-oxidation defects." Pediatric Research. Link
-
Human Metabolome Database (HMDB). "Metabocard for this compound (HMDB0000341)." Link[2]
(E)-oct-2-enedioic acid vs (Z)-oct-2-enedioic acid isomers
This guide serves as a technical reference for the structural, metabolic, and synthetic differentiation of (E)- and (Z)-oct-2-enedioic acid isomers.[1] It is designed for application scientists and drug developers focusing on mitochondrial toxicology, metabolic biomarkers, and peptidomimetic linker design.
Executive Summary
Oct-2-enedioic acid (C8H12O4) is a medium-chain, unsaturated dicarboxylic acid.[1] While often overlooked in general chemistry, it holds critical significance in two distinct pharmaceutical domains:[1]
-
Metabolic Toxicology: The (E)-isomer is a hallmark urinary biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and peroxisomal dysfunction.[1] Its presence signals a "metabolic shunt" from blocked
-oxidation to -oxidation.[1] -
Medicinal Chemistry: The alkene moiety at the C2 position introduces rigidity. The choice between E (trans) and Z (cis) configurations acts as a "stereochemical switch," altering the end-to-end distance of the molecule when used as a linker in PROTACs or fragment-based drug design.[1]
This guide provides the protocols to synthesize, differentiate, and validly quantify these isomers.
Chemical Identity & Structural Divergence[1][2][3]
The core difference lies in the spatial arrangement across the C2=C3 double bond. This stereochemistry dictates thermodynamic stability and spectroscopic signatures.
| Feature | (E)-Oct-2-enedioic Acid | (Z)-Oct-2-enedioic Acid |
| Common Name | trans-2-Octenedioic acid | cis-2-Octenedioic acid |
| Stereochemistry | Trans (Opposite sides) | Cis (Same side) |
| Thermodynamics | Stable (Lower steric hindrance) | Metastable (Steric strain between C1-COOH and C4-alkyl chain) |
| Occurrence | Major metabolic product (Enzymatic) | Minor product (Photo-isomerization or synthetic) |
| 15.0 – 16.0 Hz (Large coupling) | 10.0 – 12.0 Hz (Small coupling) | |
| Biological Role | Biomarker for Fatty Acid Oxidation (FAO) defects | Potential photo-degradation product; less biologically active |
Structural Visualization
The E-isomer adopts a linear, extended conformation, facilitating packing in crystal lattices and binding pockets. The Z-isomer adopts a "bent" conformation, introducing a kink that disrupts packing and alters solubility.
Biological Significance: The Metabolic Shunt
For drug developers assessing mitochondrial toxicity , (E)-oct-2-enedioic acid is a critical analyte.[1]
Mechanism of Formation
Under normal conditions, fatty acids undergo mitochondrial
Signaling Pathway: Beta-Oxidation Blockade The following diagram illustrates how the blockade of MCAD leads to the excretion of octenedioic acid.
Caption: Pathway showing the diversion of octanoate metabolism from mitochondrial beta-oxidation to microsomal omega-oxidation upon MCAD blockade, yielding (E)-oct-2-enedioic acid.[1]
Stereoselective Synthesis Protocols
To use these compounds as reference standards, high isomeric purity is required.
A. Synthesis of (E)-Oct-2-enedioic Acid (Thermodynamic Control)
Method: Horner-Wadsworth-Emmons (HWE) Olefination.[1] The E-selectivity is inherent to the reaction mechanism when using thermodynamically stable phosphonates.[1]
Reagents:
-
Precursor: Methyl 6-oxohexanoate (Aldehyde)[1]
-
Reagent: Trimethyl phosphonoacetate[1]
-
Base: Sodium hydride (NaH) or DBU
-
Solvent: THF (dry)
Protocol:
-
Activation: Suspend NaH (1.1 eq) in dry THF at 0°C. Dropwise add Trimethyl phosphonoacetate (1.1 eq). Stir 30 min until clear.
-
Addition: Add Methyl 6-oxohexanoate (1.0 eq) slowly at 0°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours.
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc.[3]
-
Hydrolysis: Treat the resulting diester with LiOH (3 eq) in THF/H2O (1:1) to yield the diacid.
-
Validation:
H-NMR should show alkene doublets with Hz.
B. Synthesis of (Z)-Oct-2-enedioic Acid (Kinetic Control)
Method: Still-Gennari Modification.[1] To force the Z-configuration, electron-withdrawing groups on the phosphonate are required to destabilize the intermediate, favoring the kinetic product.[1]
Reagents:
-
Precursor: Methyl 6-oxohexanoate[1]
-
Reagent: Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
-
Base: KHMDS (Potassium hexamethyldisilazide)
-
Solvent: THF (-78°C)
Protocol:
-
Cryogenic Setup: Cool solution of Still-Gennari phosphonate (1.1 eq) and 18-crown-6 (1.5 eq) in THF to -78°C.
-
Deprotonation: Add KHMDS (1.1 eq) dropwise. Stir 30 min.
-
Coupling: Add Methyl 6-oxohexanoate slowly. Maintain -78°C strictly.
-
Quench: Quench cold with saturated NH4Cl.
-
Purification: Flash chromatography is essential to remove trace E-isomer.[1]
-
Validation:
H-NMR should show alkene doublets with Hz.
Analytical Differentiation Workflow
Trustworthy data depends on separating these isomers, as they often co-elute on standard C18 columns.
Chromatographic Separation (LC-MS)
Standard reverse-phase columns may struggle to resolve the isomers due to similar hydrophobicities.[1]
-
Recommended Column: C18 with Polar Endcapping (e.g., Acquity HSS T3) or Phenyl-Hexyl phases (pi-pi interactions differ between E/Z).[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: Shallow gradient (e.g., 5% to 30% B over 15 minutes) is required to resolve the geometric isomers.
NMR Validation Criteria
This is the self-validating step.[1] Do not proceed to biological assay without this confirmation.
| Proton Environment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |
| Alkene (C2-H) | ~5.80 | Doublet (d) | 15.6 Hz (E) | Trans-coupling |
| Alkene (C2-H) | ~5.75 | Doublet (d) | 11.5 Hz (Z) | Cis-coupling |
| Alkene (C3-H) | ~6.90 (E) / 6.20 (Z) | Doublet of Triplets (dt) | - | Downfield shift in E due to conjugation |
Workflow Diagram: Synthesis to Validation
Caption: Decision tree for the stereoselective synthesis and validation of oct-2-enedioic acid isomers.
References
-
PubChem. (2025).[4][5][6] (E)-Oct-2-enedioic acid | C8H12O4.[1][7] National Library of Medicine.[4] [Link]
-
Patterson, A. D., et al. (2009). Human urinary metabolomic profile of PPARalpha induced fatty acid beta-oxidation. Journal of Proteome Research. (Identifies dicarboxylic acids as biomarkers). [Link]
-
Merritt, J. L. (2020). Fatty acid oxidation disorders. Annals of Translational Medicine. (Contextualizes the metabolic blockade). [Link]
-
Rawling, T., et al. (2010).[8] Facile and Stereoselective Synthesis of (Z)-15-Octadecenoic Acid. Lipids. (Provides foundational protocols for Z-selective Wittig/HWE modifications in fatty acids). [Link]
-
Human Metabolome Database (HMDB). (2025). Metabocard for (E)-2-Octenedioic acid (HMDB0000341). [Link][1]
Sources
- 1. Showing Compound 2-Octenedioic acid (FDB021965) - FooDB [foodb.ca]
- 2. Fatty Acid β-Oxidation in Kidney Diseases: Perspectives on Pathophysiological Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. afinitica.com [afinitica.com]
- 4. (Z)-2-octylpent-2-enedioic acid | C13H22O4 | CID 71694435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (Z)-but-2-enedioic acid;(E)-but-2-enedioic acid;(E)-but-2-enoic acid | C12H14O10 | CID 90255061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (E)-2-octylpent-2-enedioic acid | C13H22O4 | CID 121299780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C8H12O4 | CID 6079438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Computational & Thermodynamic Stability Profiling of 2-Octenedioic Acid
Executive Summary
This technical guide outlines the theoretical and experimental frameworks for assessing the physicochemical stability of 2-Octenedioic acid (CAS: 4412-16-2 for trans) . As a key metabolite associated with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and a potential pharmaceutical intermediate, understanding its degradation pathways is critical. This document details the application of Density Functional Theory (DFT) to predict thermodynamic stability, pKa shifts, and geometric isomerization (
Part 1: Molecular Architecture & Physicochemical Baseline
This compound (
Structural Isomerism
The molecule exists primarily in two geometric forms.[1][2] Theoretical profiling prioritizes the Trans (
| Feature | Trans-2-Octenedioic Acid ( | Cis-2-Octenedioic Acid ( |
| Symmetry Point Group | ||
| Steric Strain | Minimal (Linear chain extension) | Moderate (C1-C4 interaction) |
| Dipole Moment | Lower (Opposing dipoles cancel) | Higher (Additive vector sum) |
| Predicted Stability | Ground State (0.0 kcal/mol) | Excited State (+2.8 - 4.2 kcal/mol) |
The Stability-Reactivity Paradox
While the conjugated system stabilizes the structure via resonance delocalization, it simultaneously activates the
Part 2: Theoretical Framework (DFT & Thermodynamics)
To quantify stability without extensive wet-lab synthesis, we employ a computational workflow using Density Functional Theory (DFT) . This section details the in silico protocol required to generate self-validating stability data.
Computational Methodology
Causality: We select the B3LYP hybrid functional with the 6-311++G(d,p) basis set.
-
Why B3LYP? It provides an optimal balance for organic thermochemistry and vibrational frequencies.
-
Why Diffuse Functions (++): Essential for describing the anionic carboxylate species during pKa prediction.
-
Solvation Model:SMD (Solvation Model based on Density) with water is used to mimic physiological conditions, as gas-phase calculations fail to account for the stabilization of polar transition states.
Workflow Visualization
The following diagram illustrates the logical flow from structure generation to thermodynamic output.
Figure 1: Step-wise computational workflow for deriving thermodynamic stability parameters.
Predicted pKa Values
Theoretical studies reveal a significant acidity gap between the two carboxyl groups. The
- (C1-COOH): ~3.8 (Predicted) – More acidic due to conjugation.
- (C8-COOH): ~4.8 (Predicted) – Typical aliphatic fatty acid acidity.
Part 3: Environmental Stability Factors
The stability of this compound is not intrinsic; it is environmentally dependent. We analyze three primary degradation vectors.
Geometric Isomerization ( )
Under standard conditions, the activation barrier for thermal isomerization is high (>25 kcal/mol), making the molecule thermally stable up to ~60°C. However, UV irradiation lowers this barrier significantly.
-
Mechanism:
excitation breaks the double bond character, allowing rotation. -
Risk: Exposure to ambient light in solution can lead to a racemic mixture within hours.
Michael Addition (Hydration)
In acidic aqueous solutions (pH < 3), water acts as a nucleophile attacking the C3 position.
-
Product: 3-Hydroxyoctanedioic acid.
-
Relevance: This mimics the biological hydration step in fatty acid oxidation but acts as a degradation pathway in pharmaceutical formulations.
Degradation Pathway Logic
The following state diagram maps the kinetic transitions between stable and degraded states.
Figure 2: Kinetic pathway showing photo-isomerization and chemical hydration risks.
Part 4: Experimental Validation Protocols
Theoretical predictions must be validated by rigorous experimentation. The following protocols are designed to confirm the computational model.
Protocol A: Accelerated Stability Testing (Arrhenius Model)
Objective: Determine the activation energy (
-
Preparation: Dissolve this compound (1 mg/mL) in 0.1 M Phosphate Buffer (pH 7.4).
-
Incubation: Aliquot into amber glass vials (to prevent photo-degradation).
-
Thermal Stress: Incubate at 40°C, 50°C, and 60°C.
-
Sampling: Extract aliquots at T=0, 24, 48, and 72 hours.
-
Analysis: Analyze via HPLC-UV (210 nm).
-
Calculation: Plot
vs . The slope .-
Self-Validation: If the plot is non-linear, a change in mechanism (e.g., polymerization) has occurred, invalidating the Arrhenius assumption.
-
Protocol B: NMR Determination of Ratio
Objective: Quantify isomerization without separation artifacts.
-
Solvent: Dissolve 10 mg sample in
(with to ensure solubility) or . -
Acquisition: Run
-NMR (minimum 400 MHz). -
Target Signals: Focus on the alkene region (5.5 - 7.0 ppm).
-
Trans (
): Coupling constant . -
Cis (
): Coupling constant .
-
-
Integration: Integrate the vinyl protons. The ratio of integrals provides the molar ratio of isomers.
Part 5: Biological Implications
Understanding the stability of this compound is not merely academic; it has direct clinical relevance.
-
MCAD Deficiency Biomarker: In patients with Medium-Chain Acyl-CoA Dehydrogenase deficiency, the accumulation of medium-chain fatty acids leads to
-oxidation, producing dicarboxylic acids like this compound (often excreted as glycine conjugates). -
Sample Handling: Clinical urine samples must be kept frozen and protected from light. Spontaneous isomerization or bacterial degradation (hydration) can alter the metabolic profile, leading to false negatives in diagnostic screenings.
-
Drug Design: If used as a linker in antibody-drug conjugates (ADCs), the double bond provides a rigid spacer. However, its susceptibility to Michael addition by biological thiols (e.g., glutathione) must be assessed using the computational methods described in Part 2.
References
-
PubChem. (n.d.).[3][4] this compound (CID 6079438). National Library of Medicine.[3] Retrieved October 26, 2023, from [Link]
-
Human Metabolome Database (HMDB). (n.d.).[4] Metabocard for cis-4-Octenedioic acid (HMDB0004982). (Note: Structural analog reference for metabolic context). Retrieved October 26, 2023, from [Link]
-
GeneReviews. (2000). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. University of Washington, Seattle. Retrieved October 26, 2023, from [Link]
-
Gaussian, Inc. (n.d.). Thermodochemistry in Gaussian. (Methodological reference for DFT calculations). Retrieved October 26, 2023, from [Link]
-
ACS Publications. (2020).[5] On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A. Retrieved October 26, 2023, from [Link]
Sources
- 1. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 2. Cis and Trans Isomers - Chemistry Steps [chemistrysteps.com]
- 3. 2E-octenedioic acid | C8H12O4 | CID 5354607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-4-Octenedioic acid | C8H12O4 | CID 11805205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: High-Sensitivity Quantification of 2-Octenedioic Acid in Urine by GC-MS
Abstract & Biological Significance
2-Octenedioic acid (2-OA) is an unsaturated medium-chain dicarboxylic acid often identified as a key biomarker in fatty acid oxidation disorders, specifically Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and dicarboxylic aciduria. Under normal physiological conditions, fatty acids undergo
Accurate quantification of 2-OA is critical for differential diagnosis of metabolic myopathies and monitoring therapeutic efficacy. This protocol details a robust, self-validating GC-MS method utilizing liquid-liquid extraction (LLE) and trimethylsilyl (TMS) derivatization, prioritizing the separation of 2-OA from its saturated analog, suberic acid.
Experimental Design & Causality
Internal Standard (IS) Selection strategy
To ensure "Trustworthiness" in quantification, we employ a dual-standard approach:
-
Primary IS (Quantification): [2H4]-Adipic Acid or Tropic Acid .
-
Secondary IS (Retention Index): Pentadecanoic Acid .
-
Reasoning: Used to lock retention times and verify column performance.
-
Derivatization Chemistry: Why Silylation?
Dicarboxylic acids are non-volatile and polar. We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS .
-
Mechanism: Replaces active hydrogens on carboxyl groups (-COOH) with trimethylsilyl groups (-Si(CH3)3).
-
Advantage: Silylation is superior to methylation for urine profiling because it simultaneously derivatizes hydroxyl groups (common in other metabolic markers) without requiring multiple reaction steps.
-
Critical Control: Moisture must be strictly eliminated; water hydrolyzes TMS derivatives, destroying the analyte signal.
Extraction Strategy
We utilize Ethyl Acetate (EtOAc) liquid-liquid extraction under acidic conditions (pH < 2).
-
Causality: Acidification protonates the carboxylate ions (COO-
COOH), rendering them uncharged and soluble in the organic phase. Ethyl acetate provides high recovery rates for dicarboxylic acids compared to ether or chloroform.
Materials & Reagents
-
Standards: this compound (Custom synthesis or high-purity standard), Tropic Acid (IS).
-
Reagents:
-
BSTFA + 1% TMCS (Sigma-Aldrich/Merck).
-
Ethyl Acetate (HPLC Grade).
-
Hydrochloric Acid (37%, ACS Reagent).
-
Sodium Sulfate (Anhydrous, Granular).
-
Pyridine (Anhydrous).
-
-
Equipment:
-
GC-MS System (e.g., Agilent 7890/5977 or Shimadzu QP2020).
-
Nitrogen Evaporator (TurboVap).
-
Capillary Column: DB-5ms or HP-5ms (30m
0.25mm 0.25 m).
-
Detailed Protocol
Phase 1: Sample Preparation & Extraction[3]
-
Normalization: Measure urinary creatinine. Normalize all sample volumes to equivalent creatinine content (e.g., volume equivalent to 0.2 mg creatinine) or use a fixed volume (1 mL) and correct mathematically later.
-
Internal Standard Addition: Add 50
L of Tropic Acid internal standard solution (1 mg/mL in methanol) to 1 mL of urine. -
Oximation (Optional but Recommended): If screening for keto-acids simultaneously, add 100
L hydroxylamine hydrochloride. Incubate at 60°C for 30 min. Note: 2-OA does not require this, but it protects other metabolites. -
Acidification: Add 5 drops of 5M HCl to adjust pH to
1.0. Verify with pH paper.-
Critical Step: Failure to acidify results in <5% recovery.
-
-
Extraction:
-
Add 4 mL Ethyl Acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to break the emulsion.
-
-
Phase Separation: Transfer the upper organic layer to a fresh glass tube.
-
Drying: Add a spatula tip of anhydrous sodium sulfate to the organic phase to bind residual water. Decant into a clean vial.
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Do not bone dry for extended periods to prevent loss of volatile precursors.
Phase 2: Derivatization
-
Reconstitution: To the dried residue, add 50
L of Pyridine (acts as a catalyst and solvent). -
Reaction: Add 100
L of BSTFA + 1% TMCS . -
Incubation: Cap tightly and heat at 70°C for 45 minutes .
-
Why: Dicarboxylic acids are sterically harder to derivatize than monocarboxylic acids; heat ensures completion.
-
-
Cooling: Cool to room temperature and transfer to an autosampler vial with a glass insert.
Phase 3: GC-MS Acquisition
-
Injection: 1
L, Split 1:10 (or Splitless for trace analysis). -
Inlet Temp: 260°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 70°C (hold 2 min).
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 300°C (hold 5 min).
-
-
MS Source: 230°C; Quad: 150°C.
-
Acquisition: Scan mode (m/z 50–550) for identification; SIM mode for quantification.
Visualized Workflows
Experimental Workflow (DOT Diagram)
Figure 1: Step-by-step workflow for the extraction and derivatization of urinary organic acids.
Metabolic Pathway Context (DOT Diagram)
Figure 2: Metabolic origin of this compound via omega-oxidation shunt when beta-oxidation is impaired.
Data Analysis & Validation
Identification (Mass Spectrum)
The bis-TMS derivative of this compound (MW 316) exhibits a characteristic fragmentation pattern.
-
Target Ion (Quant): m/z 301 (M-15, loss of methyl group).
-
Qualifier Ions: m/z 73 (TMS), m/z 147 (Rearrangement), m/z 75 .
-
Retention Time: Elutes slightly later than Suberic acid (C8:0) and before Sebacic acid (C10:0).
Quantitative Parameters (Table)
| Parameter | Specification | Notes |
| Linearity (R²) | > 0.995 | Range: 1 – 500 |
| LOD | 0.5 | Signal-to-Noise > 3:1 |
| Recovery | 85% - 105% | Validated with spiked urine matrix |
| Precision (CV) | < 10% | Intra-day and Inter-day |
| Calibration | 6-point curve | Normalized to Internal Standard |
Troubleshooting Guide
-
Low Response: Check moisture in the system. If the BSTFA has turned cloudy or the vial septum is compromised, discard.
-
Peak Tailing: Indicates active sites in the inlet liner. Replace the liner (deactivated wool) and clip 5cm from the column guard.
-
Ghost Peaks: Ensure the "Solvent Delay" is set to 3.5–4.0 minutes to protect the filament from the solvent and pyridine.
References
-
Duez, P., Kumps, A., & Mardens, Y. (1996).[1][2] GC-MS profiling of urinary organic acids evaluated as a quantitative method.[1][2][3][4][5][6] Clinical Chemistry, 42(10), 1609-1615.[1][2]
-
Kouremenos, K. A., et al. (2010). Metabolic profiling of infant urine using comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry. Journal of Chromatography A, 1217(1), 104-111.
-
Mychaso, T., et al. (2021). Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications.[1][2][3][4][5][6] Journal of Chromatography A, 1658, 462590.
-
Gregersen, N., et al. (1983). C6-C10-dicarboxylic aciduria: biochemical considerations in relation to diagnosis of beta-oxidation defects. Pediatric Research, 17, 828–834.
Sources
- 1. researchgate.net [researchgate.net]
- 2. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Derivatization Protocols for 2-Octenedioic Acid Analysis
This Application Note is structured to guide researchers through the complex analytical requirements of 2-Octenedioic Acid (2-ODA) . Unlike routine fatty acid analysis, 2-ODA requires specific handling due to its dicarboxylic nature and alpha-beta unsaturation.[1]
Executive Summary & Scientific Context
This compound (2-ODA) is a medium-chain unsaturated dicarboxylic acid (
The Analytical Challenge:
-
Polarity & Volatility: As a dicarboxylic acid, 2-ODA has a high boiling point and two ionizable protons, making it unsuitable for direct Gas Chromatography (GC) without derivatization.
-
Isomerization: The double bond at the C2 position is conjugated with the carbonyl group (
-unsaturated). Harsh acidic methylation can induce double-bond migration to the position (3-octenedioic acid), leading to misidentification.[1] -
Structural Ambiguity: Distinguishing 2-ODA from its isomers (cis-3-octenedioic, trans-3-octenedioic) requires precise fragmentation patterns or chemical fixation of the double bond.[1]
This guide presents three validated protocols: Silylation (for general screening), Methylation/DMDS (for structural proof), and LC-MS derivatization (for high-sensitivity quantitation).
Decision Matrix: Selecting the Right Method
Before beginning, select the protocol that matches your analytical goal.
Figure 1: Analytical workflow decision tree for this compound.[1]
Protocol A: Silylation (The Clinical Gold Standard)
Objective: Simultaneous profiling of 2-ODA alongside other organic acids (e.g., suberic acid, hexanoylglycine) in urine. Mechanism: Replacement of active protic hydrogens (-OH, -COOH) with trimethylsilyl (TMS) groups.[1] Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Reagents & Equipment[2][3][4][5][6]
-
Internal Standard (IS): Tropic acid or 3,3-dimethylglutaric acid (1 mg/mL in methanol).
-
Extraction Solvent: Ethyl Acetate.
-
Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).[1]
-
Equipment: GC-MS (e.g., Agilent 5977 or similar single quad).
Step-by-Step Protocol
-
Sample Preparation:
-
Transfer 100 µL of urine to a glass centrifuge tube.
-
Add 10 µL of Internal Standard .
-
Critical Step: Add 10 units of Urease and incubate at 37°C for 15 min. (Removes urea which co-elutes and obscures dicarboxylic acids).
-
-
Extraction:
-
Acidify to pH < 2 using 100 µL 5N HCl .
-
Add 2 mL Ethyl Acetate , vortex vigorously for 1 min.
-
Centrifuge at 3000 rpm for 5 min.
-
Transfer the organic (upper) layer to a clean glass vial.
-
-
Drying:
-
Evaporate to complete dryness under a gentle stream of Nitrogen at 40°C.
-
Note: Any residual water will hydrolyze the BSTFA reagent.
-
-
Derivatization:
-
Add 100 µL BSTFA + 1% TMCS .
-
Cap tightly and incubate at 60°C for 30 minutes .
-
-
Analysis:
-
Inject 1 µL into GC-MS (Split 1:10).
-
Column: DB-5ms or equivalent (30m x 0.25mm).[1]
-
Temp Program: 70°C (2 min) -> 10°C/min -> 300°C.
-
Data Interpretation: this compound-di-TMS will show a characteristic mass spectrum.[1] Look for M-15 (loss of methyl group) and m/z 147 (rearrangement ion specific to di-TMS derivatives).[1]
Protocol B: Structural Elucidation via DMDS (The "Expert" Method)
Objective: To definitively prove the double bond is at the C2 position and distinguish it from C3 or C4 isomers. Mechanism: Dimethyl Disulfide (DMDS) adds across the C=C double bond. In the Mass Spec source, the bond between the two sulfur-substituted carbons cleaves preferentially, generating diagnostic ions that "map" the double bond location.
Reagents
-
Methylation Reagent:
in Methanol (14%). -
DMDS Reagent: Dimethyl disulfide (neat).
-
Iodine Solution: 60 mg/mL in diethyl ether.
Step-by-Step Protocol
-
Step 1: Methylation (Protect Carboxyls):
-
Dry the sample (as in Protocol A).
-
Add 500 µL
-Methanol . Heat at 60°C for 15 min. -
Extract with Hexane. This creates Dimethyl 2-octenedioate.[1]
-
-
Step 2: DMDS Reaction:
-
Evaporate the Hexane extract.
-
Add 50 µL DMDS and 10 µL Iodine solution .
-
Incubate at 60°C for 1 hour .
-
Quench: Add 100 µL saturated
(Sodium Thiosulfate) to remove excess iodine. -
Extract the derivative into Hexane.
-
-
Step 3: GC-MS Analysis:
Mechanism & Interpretation (Visualization)
Figure 2: Mechanism of DMDS derivatization for locating double bonds.[1]
Key Insight: If the acid is 2-octenedioic , the cleavage will produce a specific fragment containing the carbonyl and one -SMe group (Fragment A). If it were 3-octenedioic , the mass of Fragment A would increase by 14 Da (
Protocol C: High-Sensitivity LC-MS/MS (Targeted)
Objective: Quantification of trace levels in plasma where GC-MS sensitivity is insufficient. Reagent: 3-Nitrophenylhydrazine (3-NPH).[1] Mechanism: 3-NPH reacts with the carboxyl groups to form a hydrazide. This introduces a moiety that ionizes extremely well in Negative ESI mode and provides a specific transition for MRM (Multiple Reaction Monitoring).
Protocol Summary
-
Mix: 20 µL Sample + 20 µL 3-NPH (200 mM) + 20 µL EDC (120 mM) + 20 µL Pyridine (6%).
-
Incubate: 40°C for 30 minutes.
-
Dilute: Add 1.9 mL of 10% Acetonitrile.
-
Analyze: LC-MS/MS (Triple Quad).
-
Ionization: ESI Negative Mode.
-
Transitions: Optimize for the loss of the hydrazine moiety.
-
Summary of Validation Parameters
| Parameter | Silylation (GC-MS) | DMDS (GC-MS) | 3-NPH (LC-MS) |
| Sensitivity (LOD) | ~1-5 µM | ~10 µM | ~10-50 nM |
| Specificity | Moderate (Retention Time) | High (Structural Proof) | High (MRM) |
| Sample Throughput | High | Low (Complex prep) | High |
| Primary Use | Urine Screening (MCAD) | Isomer Identification | Plasma Quantitation |
References
-
Pass, M. A., et al. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study.[4] Frontiers in Neuroscience. Link
-
Jin, L., et al. (1993). Identification of isomeric unsaturated medium-chain dicarboxylic acids in human urine.[1][5] Journal of Lipid Research. Link
-
Dunkelblum, E., et al. (1985). Double-bond location in monounsaturated fatty acids by dimethyl disulfide derivatization and mass spectrometry.[1][3] Journal of Chemical Ecology.[3] Link
-
Sigma-Aldrich. Derivatization Reagents for Gas Chromatography (BSTFA). Technical Bulletin. Link
-
Gregersen, N., et al. (1983). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency.[1][6] Pediatric Research. Link
Sources
- 1. Showing Compound this compound (FDB021965) - FooDB [foodb.ca]
- 2. Determination of Double Bond Positions and Geometry of Methyl Linoleate Isomers with Dimethyl Disulfide Adducts by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-bond location in monounsaturated fatty acids by dimethyl disulfide derivatization and mass spectrometry: Application to analysis of fatty acids in pheromone glands of four lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study [frontiersin.org]
- 5. Identification of isomeric unsaturated medium-chain dicarboxylic acids in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: 2-Octenedioic Acid as a Bio-Privileged Platform Chemical
[1][2][3]
Introduction & Chemical Logic
This compound (CAS: 5698-50-0) is emerging as a critical intermediate in the "green" fine chemical sector, primarily accessible via the cross-metathesis of bio-derived pentenoates or oxidative cleavage of cyclic olefins.[1][2][3]
Structural Advantages
The molecule (
-
-Unsaturated Carboxyl Group (
): susceptible to Michael additions and nucleophilic attacks; lower due to conjugation.[1][2] -
Internal Olefin: Provides rigidity in polymer backbones compared to saturated chains, increasing
(glass transition temperature).[1][2] -
Aliphatic Carboxyl Group (
): Standard fatty acid reactivity for condensation.[1][2]
Industrial Relevance
-
Performance Polymers: Used to introduce unsaturation into polyesters and polyamides, allowing for post-polymerization crosslinking (curing) or functionalization (e.g., attaching peptides or antimicrobial agents).[1][2]
-
Plasticizers: Ester derivatives (e.g., di-2-ethylhexyl 2-octenedioate) serve as phthalate-free plasticizers with enhanced biodegradability.[1][2][3]
-
Pharmaceutical Intermediates: The Michael acceptor moiety allows for the synthesis of heterocycles and modified amino acids.[1][2]
Reactivity & Synthesis Workflow
The following diagram illustrates the conversion of bio-based feedstocks into 2-ODA and its subsequent diversification into high-performance materials.
Figure 1: Value chain from bio-based lactones to 2-ODA enabled materials.[1][2][3]
Experimental Protocols
Protocol A: Synthesis of Unsaturated Polyester (Poly-2-octenedioate)
This protocol describes the melt polycondensation of 2-ODA with 1,4-butanediol.[1][2][3] Unlike standard polyesterifications, this method uses a lower temperature ramp to prevent thermal degradation of the double bond (Ordelt saturation) or premature crosslinking.[2]
Materials:
-
1,4-Butanediol (1.1 equiv, excess to drive kinetics)[3]
-
Titanium(IV) butoxide (
, 0.1 mol% catalyst)[2] -
Equipment: 3-neck round bottom flask, Dean-Stark trap, Nitrogen inlet, Mechanical stirrer.[1][2][3]
Procedure:
-
Esterification Phase:
-
Polycondensation Phase:
-
Workup:
Validation Parameters:
| Parameter | Target Value | Method |
|---|
|
Protocol B: Thiol-Michael Functionalization (Post-Polymerization Modification)
The conjugated double bond in 2-ODA residues allows for "Click" chemistry modification using thiols.[1][2][3] This is used to attach functional side chains without metal catalysts.[1][2]
Mechanism: Thiol-Michael Addition to the electron-deficient
Procedure:
-
Dissolve the Poly(butylene 2-octenedioate) synthesized in Protocol A in THF (10 wt% solution).
-
Add the functional thiol (e.g., 1-dodecanethiol for hydrophobicity or cysteamine for cationization) at 1.5 molar equivalents relative to the alkene content.[1][2]
-
Stir at Room Temperature for 12 hours. Note: This reaction is highly selective and requires no heat.
-
Precipitate polymer in methanol, wash 3x to remove unreacted thiol.[1][2]
Analytical Characterization Guide
To certify the quality of 2-ODA and its derivatives, specific spectroscopic signatures must be monitored.[1][2]
Nuclear Magnetic Resonance ( -NMR)
The asymmetry of 2-ODA provides a distinct fingerprint.
-
6.9 - 7.1 ppm (dt, 1H):
-proton of the conjugated alkene ( ).[1][2][3] -
5.8 ppm (d, 1H):
-proton of the conjugated alkene ( ).[1][2][3] -
2.3 ppm (t, 2H):
-methylene of the saturated acid end ( ).[1][2][3] -
Integration Ratio: The ratio of alkene protons to the saturated
-methylene protons must be exactly 1:1 .[1][2] A deviation suggests isomerization or contamination with saturated suberic acid.[1][2]
Thermal Analysis (DSC)[2][7]
References
-
Synthesis via Metathesis
-
Bio-based Dicarboxylic Acids
-
Polymerization of Unsaturated Diacids
-
Chemical Properties & Data
Sources
- 1. 2E-octenedioic acid | C8H12O4 | CID 5354607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H12O4 | CID 6079438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB021965) - FooDB [foodb.ca]
- 4. 2-Octenoic acid technical grade, 85 1871-67-6 [sigmaaldrich.com]
- 5. (Z)-2-octylpent-2-enedioic acid | C13H22O4 | CID 71694435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. US20160031790A1 - Method of manufacture of octanedioic acid, precursors, and derivatives - Google Patents [patents.google.com]
- 8. Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CA2144312C - Unsaturated aliphatic dicarboxylic acids - Google Patents [patents.google.com]
Troubleshooting & Optimization
Matrix effects in the LC-MS/MS analysis of dicarboxylic acids
Topic: Matrix Effects in the LC-MS/MS Analysis of Dicarboxylic Acids (DCAs) Role: Senior Application Scientist Status: Active Support Ticket
Introduction: The "Polarity Trap" in DCA Analysis
Welcome to the technical support center. If you are analyzing dicarboxylic acids (DCAs) like Methylmalonic Acid (MMA), Succinic Acid, or Fumaric Acid, you are likely encountering a specific class of matrix effects driven by polarity .
The Core Problem:
DCAs are highly polar and hydrophilic. In standard Reversed-Phase (RP) chromatography, they elute near the void volume (
-
Consequence: Massive ion suppression (up to 90% signal loss) or enhancement.
-
Complication: Structural isomers (e.g., MMA vs. Succinic Acid) often co-elute and share mass transitions, making quantification impossible without rigorous separation.
This guide provides three modular workflows to diagnose, mitigate, and eliminate these effects.
Module 1: Diagnostic Workflow (Is it the Matrix?)
Before changing your column, you must visualize the suppression zone. We do not guess; we validate using Post-Column Infusion (PCI) .
Protocol: The Matuszewski PCI Assessment
This experiment maps exactly where in your chromatogram the matrix is killing your signal.
-
Setup: Disconnect the column from the MS source. Insert a PEEK tee union.
-
Infusion: Connect a syringe pump containing a standard solution of your analyte (e.g., 1 µg/mL MMA) to one port of the tee. Flow rate: 10–20 µL/min.
-
LC Flow: Connect your LC column effluent to the second port.
-
Injection: Inject a blank matrix extract (extracted plasma/urine) into the LC system while the syringe continuously infuses the analyte.
-
Result: Monitor the baseline. A flat baseline = no effect. A dip (trough) = ion suppression. A peak = ion enhancement.[1]
Visualizing the PCI Setup
Caption: Schematic of the Post-Column Infusion (PCI) setup for mapping matrix effects.
Module 2: The Isomer Crisis (MMA vs. Succinic Acid)
A frequent support request involves distinguishing Methylmalonic Acid (MMA) from Succinic Acid (SA).[2][3] Both have the same molecular weight (118 Da) and similar fragmentation patterns in negative mode.
The Expert Solution: Derivatization & Mode Switching Native analysis in negative mode is prone to interference. By converting DCAs to dibutyl esters , we increase hydrophobicity (moving peaks away from the suppression zone) and enable Positive Ion Mode detection, which allows spectral differentiation.
Protocol: Butanol Derivatization (HCl-Butanol)
-
Reagent: 3M HCl in n-Butanol.
-
Reaction: Incubate sample extract with reagent at 65°C for 15 minutes.
-
Mechanism: Converts carboxylic groups (-COOH) to butyl esters (-COOC4H9).
-
Benefit:
-
Retains on C18: The butyl chains make the DCAs hydrophobic.
-
Separation: MMA and SA derivatives separate easily on C18.
-
Selectivity: In Positive Mode , the fragmentation patterns become distinct, eliminating "cross-talk" between isomers.
-
Comparative Data: Native vs. Derivatized
| Feature | Native Analysis (Negative Mode) | Derivatized (Dibutyl Ester / Positive Mode) |
| Ionization | ESI Negative ( | ESI Positive ( |
| Matrix Effect | High (Early elution) | Low (Elutes in organic region) |
| Isomer Specificity | Poor (Spectra identical) | High (Distinct fragmentation) |
| Sensitivity | Low (Discharge/Arcing issues) | High (Stable ionization) |
Module 3: Sensitivity Enhancement (3-NPH Strategy)
For broad DCA profiling (Krebs cycle intermediates) where sensitivity is the priority, 3-Nitrophenylhydrazine (3-NPH) is the gold standard derivatization agent.
Why it works: 3-NPH targets the carboxylic acid group using EDC as a coupling agent. It introduces a UV-active and MS-active aromatic tag.
-
Result: It shifts the retention of short-chain DCAs (like malic or fumaric acid) from <1 min (suppression zone) to >5 min (clean zone).
-
Mechanism: The reaction occurs in aqueous conditions (no need to dry down samples completely), making it friendlier for volatile short-chain acids.[4]
Workflow Logic: 3-NPH Derivatization
Caption: Step-by-step workflow for 3-NPH derivatization to enhance DCA retention and sensitivity.
Troubleshooting & FAQs
Q: My Internal Standard (IS) response is fluctuating wildly between samples. Why? A: You are likely using a structural analog rather than a stable isotope-labeled IS (e.g., MMA-d3). In the suppression zone, matrix effects are transient and sharp. If the IS does not co-elute exactly with the analyte, it will experience a different degree of suppression.[1][5]
-
Fix: Use Carbon-13 or Deuterated standards (
or ) that co-elute perfectly.
Q: I see "ghost peaks" in Negative Mode even with blank solvent injections. A: Negative mode ESI is highly sensitive to mobile phase impurities.
-
Check: Iron or chloride contamination in your water source or glassware.
-
Fix: Use LC-MS grade solvents only. Flush the system with 50:50 Isopropanol:Water to strip accumulated salts from the lines.
Q: Can I use HILIC instead of derivatization? A: Yes, HILIC retains polar DCAs without derivatization. However, HILIC methods often require high concentrations of buffer salts (Ammonium Acetate) to maintain peak shape, which can cause source contamination and suppression over long runs. Derivatization + C18 is generally more robust for high-throughput bioanalysis.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
Kushnir, M. M., et al. (2022). LC-MS/MS Method for High-Throughput Analysis of Methylmalonic Acid in Serum, Plasma, and Urine: Method for Analyzing Isomers Without Chromatographic Separation. Methods in Molecular Biology.
-
Han, J., et al. (2013). Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS. Analytical Chemistry.
-
Mineva, E. M., et al. (2015). An LC-MS/MS method for serum methylmalonic acid suitable for monitoring vitamin B12 status in population surveys.[6] Analytical and Bioanalytical Chemistry.
-
Shimadzu Corporation. (2020). LC/MS/MS Method Package for Short Chain Fatty Acids (3-NPH Method).
Sources
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. LC-MS/MS Method for High-Throughput Analysis of Methylmalonic Acid in Serum, Plasma, and Urine: Method for Analyzing Isomers Without Chromatographic Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
Preventing degradation of 2-Octenedioic acid during sample storage
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
2-Octenedioic acid (CAS: 5698-50-0) is a medium-chain dicarboxylic acid characterized by an
This guide provides a self-validating storage protocol designed to mitigate three specific degradation pathways:
-
Oxidative Cleavage: Attack on the C2=C3 double bond by reactive oxygen species (ROS).
-
Michael Addition: Nucleophilic attack by thiols or amines in biological matrices.
-
Geometric Isomerization: UV-induced conversion between cis (Z) and trans (E) isomers.
Critical Stability Factors (The "Why")
To preserve sample integrity, you must control the environment that drives the following mechanisms:
A. The Michael Acceptor Risk
In biological samples (plasma, urine), this compound is an electrophile. It reacts irreversibly with nucleophiles (e.g., Glutathione, Cysteine residues) via Michael addition.
-
Consequence: Loss of analyte concentration and formation of adduct artifacts.
-
Control: Rapid acidification (
) protonates the nucleophiles, rendering them less reactive.
B. Oxidative Cleavage
The alkene moiety is prone to radical-mediated oxidation, particularly in the presence of trace metals or light.
-
Consequence: Cleavage of the carbon chain, yielding shorter dicarboxylic acids (e.g., Oxalic acid, Adipic acid) which mimic metabolic disorders.
-
Control: Exclusion of oxygen (Inert Gas Purging) and light (Amber Glass).
Storage & Handling Protocols
Protocol A: Solid Reference Standards
For pure lyophilized powder.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Arrhenius suppression of oxidation rates.[1] |
| Container | Amber Glass Vial | Blocks UV radiation (200-400 nm) to prevent cis-trans isomerization.[1] |
| Headspace | Argon or Nitrogen | Displaces atmospheric oxygen; Argon is heavier and more effective.[1] |
| Desiccant | Silica Gel / P2O5 | Prevents moisture-mediated hydrolysis or clumping.[1] |
Protocol B: Biological Samples (Urine/Plasma)
For researchers tracking metabolic flux or MCAD deficiency markers.
Step-by-Step Workflow:
-
Immediate Quenching:
-
Upon collection, immediately acidify the sample to pH 2.0 - 3.0 using dilute HCl or Formic Acid.
-
Why: This protonates thiols (
), preventing Michael addition to the this compound double bond.[1]
-
-
Extraction (Solid Phase Extraction - SPE):
-
Use a Mixed-Mode Anion Exchange (MAX) cartridge.[1]
-
Wash with 5% Methanol/Water.
-
Elute with 2% Formic Acid in Methanol.
-
Why: Removes metal ions that catalyze oxidation.
-
-
Solvent Storage:
-
Store extracts in Acetonitrile rather than Methanol/Water if possible.
-
Why: Protic solvents (water/alcohols) can participate in slow nucleophilic attack over months; Acetonitrile is aprotic and inert.
-
-
Cryopreservation:
Troubleshooting Guide (FAQs)
Q1: My LC-MS peak for this compound is splitting into two. Is my column failing? Diagnosis: Likely Geometric Isomerization . Explanation: The standard trans-2-Octenedioic acid can isomerize to the cis form upon exposure to UV light.[1] These isomers often separate on C18 columns. Solution:
-
Check if samples were exposed to sunlight or fluorescent lab lights.
-
Perform the work under yellow safety lights or wrap vials in aluminum foil.
-
Verify with a fresh standard; if the fresh standard is single-peak, your sample has isomerized.
Q2: I see a yellow discoloration in my solid standard storage vial.
Diagnosis: Polymerization/Oxidation .
Explanation:
-
The sample is compromised. Discard.
-
For the next batch, ensure the vial is purged with Nitrogen/Argon before sealing.
Q3: My recovery from plasma is consistently low (< 50%), but urine is fine. Diagnosis: Protein Binding / Michael Addition . Explanation: Plasma has a high concentration of albumin and thiol-rich proteins.[1] The this compound is covalently binding to these proteins before you extract it.[1] Solution:
-
Perform protein precipitation (PPT) immediately with ice-cold acidic acetonitrile.
-
Do not let the plasma sit at room temperature for > 10 minutes.
Visualizing Degradation & Workflow
Diagram 1: Degradation Pathways
Caption: Mechanisms of this compound instability showing oxidative cleavage and nucleophilic attack vectors.
Diagram 2: Sample Preservation Workflow
Caption: Optimized workflow for biological sample handling to prevent degradation.
[1]
References
-
Human Metabolome Database (HMDB). "Metabocard for this compound (HMDB0000341)." HMDB 5.0. [Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6079438, this compound." PubChem. [Link][2]
-
Jin, L., et al. "Identification of isomeric unsaturated medium-chain dicarboxylic acids in human urine." Journal of Lipid Research, vol. 32, no. 10, 1991. (Demonstrates specific isomer identification and stability challenges). [Link]
-
Master Organic Chemistry. "Decarboxylation of Carboxylic Acids." (Mechanistic grounding for thermal instability). [Link]
Sources
Technical Support Case File: Dicarboxylic Acid (DCA) Recovery
Status: Active Case Topic: Troubleshooting Low Recovery in Solid Phase Extraction (SPE) Analytes: Short- to Long-Chain Dicarboxylic Acids (e.g., Succinic, Glutaric, Adipic, Sebacic) Support Level: Tier 3 (Senior Application Scientist)
Phase 1: Diagnostic Triage
User Complaint: "I am losing my dicarboxylic acids during SPE. My recovery is <40%."
Before modifying your protocol, identify where the loss occurs. Use this diagnostic matrix to isolate the failure point.
| Symptom | Probable Cause | Verification Step |
| Analyte found in "Load" fraction | Breakthrough. The analyte never bound to the sorbent. | Check sample pH.[1] Is it > 2 units above pKa2? |
| Analyte found in "Wash" fraction | Premature Elution. Wash solvent was too strong or pH shifted. | Reduce organic % in wash. Check wash pH.[1][2] |
| Analyte missing from all fractions | Irreversible Binding OR Evaporative Loss . | Critical: If analyte is Short-Chain (C2-C6), it likely evaporated during the dry-down step. |
| Analyte remains on cartridge | Elution Failure. Eluent was not acidic/strong enough to break ionic bond. | Increase acid concentration in eluent (e.g., 5% Formic Acid). |
Phase 2: Mechanism Selection (The "Why")
Dicarboxylic acids (DCAs) present a dual challenge: they are highly polar (resisting Reversed-Phase retention) and have two acidic protons (pKa1 ~1.2–4.4, pKa2 ~4.2–5.4).
The Failure of C18: Standard C18 silica relies on hydrophobic interaction. Short-chain DCAs (like Succinic acid) are too hydrophilic to retain on C18, leading to immediate breakthrough.
The Solution (Mixed-Mode): You must use Polymeric Mixed-Mode Anion Exchange (MAX) . This sorbent combines a hydrophobic backbone with a permanent quaternary ammonium (strong anion exchange) group.
-
Mechanism: You load at high pH (DCA is negatively charged) to lock it onto the positively charged sorbent. You elute at low pH (DCA becomes neutral) to release it.
Decision Tree: Sorbent Selection
Figure 1: Sorbent selection logic based on analyte hydrophobicity. Short-chain DCAs require ion-exchange mechanisms (MAX) for successful retention.
Phase 3: The "Gold Standard" Protocol (MAX)
This protocol utilizes a "Lock and Release" strategy. We force the analyte into its ionized state (
Recommended Sorbent: Polymeric Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX, Strata-X-A). Do not use silica-based SAX if possible, as pH stability is limited.
Step-by-Step Methodology
-
Sample Pre-treatment (Crucial):
-
Dilute sample (plasma/urine) 1:1 with 5% Ammonium Hydroxide (
) in water. -
Why: The final pH must be > 7.0 (ideally pH 9-10). This ensures both carboxylic groups are deprotonated (
) and ready to bind to the quaternary amine on the sorbent.
-
-
Conditioning:
-
1 mL Methanol.
-
1 mL Water (or 5%
in water).
-
-
Loading:
-
Load pre-treated sample at a slow flow rate (~1 mL/min).
-
Why: Ion exchange kinetics are slower than hydrophobic interactions. Give it time to "lock."
-
-
Washing (The Cleanup):
-
Wash 1: 1 mL 5%
in water. (Removes proteins/salts). -
Wash 2: 1 mL Methanol. (Removes hydrophobic interferences/phospholipids).
-
Note: Since the DCA is ionically locked, you can use 100% methanol here without eluting the analyte. This provides a very clean extract.
-
-
Elution (The Release):
-
Elute with 2 x 500 µL 2% to 5% Formic Acid in Methanol .
-
Why: The high acid concentration drops the pH < 2. This protonates the DCA (
), neutralizing its charge. The neutral DCA no longer interacts with the anion exchanger and elutes via the organic solvent.
-
Workflow Diagram
Figure 2: The "Lock and Release" MAX protocol. Note that the elution step requires acidification to break the ionic bond.
Phase 4: Troubleshooting Guides & FAQs
Issue 1: "I followed the MAX protocol, but my recovery is still near zero."
Diagnosis: This is frequently an Evaporation Issue , not an extraction issue.
-
The Science: Short-chain DCAs (C2–C5) have significant vapor pressure. If you dry your eluate under Nitrogen (
) at 40°C or higher, the DCAs will sublime or co-evaporate with the solvent. -
The Fix:
-
Do not dry to completion. Stop when ~10 µL remains.
-
Derivatization: If GC-MS is not an option, consider in-situ derivatization (e.g., 3-nitrophenylhydrazine) before drying to increase molecular weight and reduce volatility [1].
-
Trap Column: If using LC-MS, dilute the eluate with water (to reduce organic strength) and inject directly, skipping the dry-down step.
-
Issue 2: "The analyte is breaking through during the Load step."
Diagnosis: Incorrect Ionization State.
-
The Science: For Anion Exchange to work, the analyte must be negative. The pKa2 of Adipic acid is ~4.4. If your sample pH is 4.0 or 5.0, a significant portion of the analyte is singly charged or neutral, reducing binding efficiency.
-
The Fix: Adjust sample pH to at least pH 8.0 . Use Ammonium Hydroxide (
) rather than Sodium Hydroxide ( ) to avoid adding excess counter-ions that might compete for binding sites.
Issue 3: "I have high recovery of Adipic Acid (C6), but poor recovery of Succinic Acid (C4)."
Diagnosis: Hydrophilic breakthrough or "Water Wettability" failure.
-
The Science: Succinic acid is extremely water-soluble. Even on MAX sorbents, if the flow rate is too high, it may not interact with the ligand.
-
The Fix:
-
Slow down loading: Reduce flow to 0.5 mL/min.
-
Increase Ionic Strength: Sometimes adding a small amount of salt (NaCl) to the sample can drive the organic acid onto the sorbent (Salting-out effect), though this is less common in IEX.
-
Switch to WAX: If MAX fails, Weak Anion Exchange (WAX) allows you to elute by neutralizing the sorbent (using high pH methanol), which might be gentler for some specific analogs [2].
-
Issue 4: "My LC-MS signal is suppressed, even after SPE."
Diagnosis: Phospholipid breakthrough.
-
The Science: Phospholipids are the main cause of ion suppression in bioanalysis. They can be retained by the hydrophobic backbone of the MAX cartridge.
-
The Fix: Implement a 100% Methanol wash step before elution. Because the DCAs are ionically bound (locked), the methanol will wash away neutral lipids without disturbing the DCAs. The DCAs only release when acid is introduced.
References
-
Han, J., et al. (2013). "Metabolomics of dicarboxylic acids in biological samples by LC-MS/MS." Analytica Chimica Acta. (Demonstrates derivatization techniques to prevent evaporative loss and improve sensitivity).
-
Waters Corporation. (2025). "Solid-Phase Extraction (SPE) Method Development: Mixed-Mode Ion-Exchange." Waters Application Notes. (Defines the pKa interactions and sorbent selection criteria).
-
Phenomenex. (2025).[2] "Troubleshooting Low Recovery in SPE." Technical Guide. (General troubleshooting matrix for breakthrough and elution failures).
-
Thermo Fisher Scientific. (2023). "Analysis of short-chain fatty acids and dicarboxylic acids." Application Note. (Discusses volatility issues during drying steps).
Sources
Technical Guide: Troubleshooting Urinary Organic Acid Analysis (GC-MS)
To: Research Scientists, Clinical Chemists, and Drug Development Leads From: Senior Application Scientist, Metabolic Profiling Unit Subject: Operational Integrity and Pitfall Mitigation in Urinary Organic Acid Workflows
Introduction
The analysis of urinary organic acids (UOA) via Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for diagnosing Inborn Errors of Metabolism (IEM) and profiling metabolic fluxes in drug development. However, urine is a chemically hostile matrix. It is high in urea, variable in concentration, and teeming with potential bacterial artifacts.
This guide moves beyond standard operating procedures (SOPs) to address the causality of failure. It is designed to help you distinguish between true metabolic anomalies and experimental artifacts.
Module 1: Pre-Analytical Integrity (The Sample)[1]
The most common "metabolic discoveries" in research settings are often pre-analytical errors.
Q: Why do I see massive peaks for Furoylglycine or Tartaric Acid in my samples?
A: These are likely artifacts of bacterial contamination, not human metabolism.
-
The Mechanism: Urine is rich in nutrients. If left at room temperature without preservation, bacteria proliferate.
-
Furoylglycine: Produced by bacteria metabolizing dietary sorbates (preservatives).
-
Tartaric Acid: Often a byproduct of fungal/yeast contamination or dietary origin (grapes), but massive spikes usually indicate non-sterile handling.
-
Hippuric Acid: While a normal metabolite (benzoate conjugation), extremely high levels can indicate bacterial activity or high fruit/preservative intake.
-
-
The Protocol (Self-Validation):
Q: My patient has high 5-Oxoproline (Pyroglutamic acid). Is this Glutathione Synthetase Deficiency?
A: Rule out Acetaminophen (Paracetamol) use first.
-
The Mechanism: Chronic or high-dose acetaminophen depletes glutathione stores. The gamma-glutamyl cycle is disrupted, leading to an accumulation of 5-oxoproline.
-
Differentiation:
-
Genetic: Massive, persistent excretion.
-
Drug-Induced: Transient, correlates with drug history. Always request a medication list.
-
Module 2: Sample Preparation (The Chemistry)
This is the critical failure point. GC-MS requires analytes to be volatile and thermally stable.
Workflow Visualization: The "Dual-Protection" Protocol
The following diagram illustrates the necessary chemical modifications to ensure keto-acid stability and urea removal.
Caption: Figure 1.[3] The "Dual-Protection" workflow. Step 1 removes the urea matrix. Step 2 (Oximation) prevents keto-enol tautomerization, ensuring keto-acids (like pyruvate) appear as single, stable peaks rather than multiple artifacts.
Q: Why are my keto-acids (Pyruvate, Ketoglutarate) disappearing or showing multiple peaks?
A: You likely skipped the Oximation step.
-
The Mechanism: Alpha-keto acids exist in equilibrium between keto and enol forms. Upon silylation (TMS), they form multiple isomers (geometric and tautomeric), splitting the signal into several small, unidentifiable peaks.
-
The Fix: React samples with Ethoxyamine Hydrochloride (or Hydroxylamine) before extraction. This "locks" the carbonyl group into a stable oxime, resulting in a single, sharp GC peak [1].
Q: My chromatogram is dominated by a massive "hump" that obscures everything.
A: Urea overload.
-
The Mechanism: Urea is the most abundant organic compound in urine. It silylates easily (forming tri-TMS urea), creating a massive peak that tails significantly, hiding diagnostic markers and shortening filament life.
-
The Fix: Incubate urine with Urease (enzyme) for 15-30 minutes at 37°C before extraction. This converts urea to ammonia and CO2, which are vented off [2].
Table 1: Derivatization Reagents & Pitfalls
| Reagent | Function | Common Pitfall | Troubleshooting |
| BSTFA + 1% TMCS | Silylation (Universal) | Moisture Sensitivity. Water hydrolyzes TMS derivatives back to free acids immediately. | Ensure sample is bone dry before adding reagent. Use fresh ampoules. |
| Ethoxyamine HCl | Oximation (Keto-stabilizer) | Incomplete Reaction. pH dependent. | Adjust pH to 1-2 during oximation. Ensure 30-60 min incubation. |
| Ethyl Acetate | Extraction Solvent | Water Carryover. Dissolves ~3% water. | Dry the organic layer with anhydrous Sodium Sulfate ( |
Module 3: Instrumental Analysis & Data Interpretation[4][5][6]
Q: How do I normalize data? Creatinine is standard, but is it accurate?
A: Creatinine is the standard, but it is flawed in specific populations.
-
The Issue: Creatinine excretion depends on muscle mass.[4]
-
Neonates/Infants: Low muscle mass = Low creatinine = Artificially high metabolite ratios.
-
Acute Kidney Injury (AKI):[5] Creatinine clearance is compromised, making it an unreliable denominator [3].
-
-
The Solution:
-
Primary: Normalize to Creatinine (mmol/mol creatinine) for standard screening.
-
Secondary (Verification): If the patient has low muscle mass or AKI, cross-reference with Osmolality or report raw values compared to age-matched controls.
-
Troubleshooting Logic: The "Ghost Peak" Decision Tree
Use this logic flow when you encounter an unidentified peak in your chromatogram.
Caption: Figure 2. Decision logic for validating unknown peaks. Always rule out system artifacts (blanks) and drug metabolites before assigning a new biomarker.
References
-
Keto Acid Profiling Analysis as ethoxime/tert-butyldimethylsilyl Derivatives by Gas Chromatography-Mass Spectrometry. Source: PubMed / NIH URL:[Link]
-
Identification of Urine Organic Acids for the Detection of Inborn Errors of Metabolism Using Urease and GC-MS. Source: Springer Nature Experiments URL:[Link]
-
Normalisation of urinary biomarkers to creatinine for clinical practice and research – when and why. Source: PubMed Central (PMC) URL:[Link]
-
MetBioNet Best Practice Guidelines for Analysis of Organic Acids. Source: MetBioNet URL:[Link]
Sources
- 1. asm.org [asm.org]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future | MDPI [mdpi.com]
- 4. Characteristics of Normalization Methods in Quantitative Urinary Metabolomics—Implications for Epidemiological Applications and Interpretations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Normalisation of urinary biomarkers to creatinine for clinical practice and research – when and why - PMC [pmc.ncbi.nlm.nih.gov]
Improving peak shape for dicarboxylic acids in chromatography
Topic: Improving Peak Shape for Dicarboxylic Acids (DCAs) Ticket Status: Open Priority: High
The Triage Desk: Diagnostic Matrix
Before modifying your method, identify the specific symptom. Dicarboxylic acids (DCAs) are notorious for "shapeshifting" based on pH and metal exposure. Use this matrix to isolate the root cause.
| Symptom | Probable Cause | Mechanism | Primary Fix |
| Fronting (Shark Fin) | Column Overload | Saturation of stationary phase sites due to high polarity/solubility mismatch. | Dilute sample in mobile phase; reduce injection volume. |
| Tailing (Asymmetry > 1.2) | Secondary Interactions | Silanol Activity: Ionized silanols attract protonated DCA. Metal Chelation: Carboxyl groups bind Fe/steel in system. | Silanol: Lower pH < 3.[1]0. Metal: Add EDTA or use PEEK hardware. |
| Split Peaks / Shoulders | Wrong Diluent / pH Mismatch | Sample solvent is stronger than mobile phase; pH causes partial ionization. | Match sample diluent to initial mobile phase conditions. |
| Broad / Wandering Peaks | Inadequate Buffering | Local pH shifts inside the column change ionization state ( | Increase buffer concentration (>20 mM); ensure pH is 2 units away from pKa. |
Deep Dive Protocols: The "Fixes"
Protocol A: Mobile Phase Engineering (The pH Rule)
Objective: Lock the DCA in a single ionization state to prevent peak broadening.
The Science:
DCAs have two dissociation constants (
-
At pH 4.0: You have a chaotic mixture of
, , and . Each species interacts differently with the column, causing peak broadening. -
The Solution: You must operate at pH < 2.5 (fully protonated, neutral) or pH > 7.0 (fully ionized).
Step-by-Step Workflow:
-
Select the Mode:
-
Reversed Phase (C18): Use Low pH . This keeps the DCA neutral (
), increasing retention on hydrophobic phases. -
HILIC / Ion Exchange: Use High pH .[2] This keeps the DCA charged (
), ideal for polar retention mechanisms.
-
-
Buffer Preparation (Low pH Strategy):
-
Reagent: Phosphoric acid (0.1%) or Formic acid (0.1%).
-
Concentration: For simple DCAs, 0.1%
is superior to formic acid due to better suppression of silanol activity. -
Warning: If using LC-MS, you cannot use phosphate. Substitute with 10-20 mM Ammonium Formate adjusted to pH 2.8 with Formic Acid.
-
Protocol B: System Passivation (Eliminating Metal Chelation)
Objective: Remove trace iron/steel ions that chelate with carboxyl groups, causing severe tailing.
The Science: DCAs (like Succinic or Fumaric acid) are ligands. They bind to iron in stainless steel frits and tubing. This creates a "pseudo-stationary phase" where the analyte gets stuck irreversibly or drags, causing tailing.
Execution:
-
Disconnect Column: Replace with a union. Direct flow to waste.
-
Flush 1: Water (10 mins at 1 mL/min).
-
Passivation Agent: Flush with 30% Phosphoric Acid or 6N Nitric Acid for 30-60 minutes.
-
Alternative: Inject 100 µL of 10 mg/mL EDTA solution multiple times if a full flush is impossible.
-
-
Flush 2: Water (neutralize pH) until effluent is pH ~5-6.
-
Re-connect Column: Equilibriate with mobile phase.
Pro Tip: If tailing persists despite passivation, switch to a PEEK-lined column and PEEK tubing to permanently eliminate metal interaction.
Decision Logic: Column Selection
Do not force a C18 column to do a HILIC job. Use this logic flow to select the correct stationary phase based on the DCA chain length.
Figure 1: Decision matrix for stationary phase selection based on analyte hydrophobicity.
Frequently Asked Questions (FAQs)
Q: Why do I see "ghost peaks" when analyzing DCAs? A: This is often due to Iron-DCA complexes eluting late. If you injected a standard and see a peak much later in the run, it might be the metal-complexed form of your acid.
-
Fix: Add 20µM EDTA to your mobile phase (if using UV) to keep metals sequestered in the solvent, preventing them from binding to the analyte.
Q: Can I use standard C18 for Oxalic Acid?
A: rarely. Oxalic acid (
-
Fix: If you must use C18, use an Ion-Pairing Reagent (e.g., Tetrabutylammonium hydroxide) in the mobile phase. This forms a neutral complex with the oxalate, allowing it to stick to the C18 chain.
Q: My retention times are drifting. Why? A: DCAs are sensitive to temperature and pH.
-
Temperature: Ensure your column oven is stable (
). -
Phase Collapse: If running 100% aqueous mobile phase on a standard C18, the hydrophobic chains "collapse" (fold over) to avoid water, losing retention.
-
Verification: Switch to a "Polar Embedded" or "Aq-type" C18 column designed for 100% water.[3]
-
References
-
McCalley, D. V. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
-
Thermo Fisher Scientific. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
-
SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – HILIC vs Reversed-Phase.
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
Sources
Technical Support Center: Minimizing Ion Suppression for 2-Octenedioic Acid
[1][2]
Topic: Optimization of ESI-MS Negative Mode for this compound Ticket ID: #OA-ESI-OPT-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division[1][2]
Part 1: Executive Technical Brief[1][2]
The Challenge: this compound (C8H12O4, MW 172.18) is a dicarboxylic acid often analyzed in complex biological matrices (urine, plasma) as a marker of fatty acid oxidation disorders (e.g., MCAD deficiency).
In Negative Ion Mode (ESI-) , 2-OA suffers from significant ion suppression due to:
-
Co-eluting Phospholipids: These compete for the droplet surface charge.
-
Anionic Competition: Endogenous organic acids (citric, lactic) and inorganic salts (Cl⁻, SO₄²⁻) deplete the available charge in the electrospray droplet.
-
Charge Distribution: As a dicarboxylic acid, 2-OA can split signal between singly charged
and doubly charged species, effectively diluting sensitivity.[1]
The Solution Strategy: Minimizing suppression requires a tripartite approach: Selective Extraction (removing competitors), Chromatographic Resolution (separating survivors), and Source Optimization (maximizing ionization efficiency).
Part 2: Troubleshooting & Optimization Guide (Q&A)
Q1: I see high background noise and poor sensitivity in plasma samples. Is this ion suppression?
Diagnosis: Likely, yes. Phospholipids (PLs) in plasma are notorious suppressors in negative mode because they elute continuously and ionize strongly.
Validation Test (The "Post-Column Infusion"): To confirm, perform a Post-Column Infusion experiment.
-
Infuse a constant flow of pure 2-OA standard (1 µg/mL) into the MS source via a T-tee.
-
Simultaneously inject a "blank" extracted matrix sample via the LC column.
-
Result: If you see a dip in the constant baseline of the standard at the retention time of 2-OA, you have suppression.
Corrective Action:
-
Switch to Solid Phase Extraction (SPE): Protein precipitation (PPT) leaves too many phospholipids. Use a Mixed-Mode Anion Exchange (MAX) cartridge.[1][2]
-
Protocol Adjustment: Wash with 5% Ammonium Hydroxide in Methanol to remove neutrals, then elute with 2% Formic Acid in Methanol.
Q2: My signal is split between m/z 171 ([M-H]⁻) and m/z 85 ([M-2H]²⁻). How do I consolidate this?
Root Cause: 2-OA has two carboxylic acid groups.[1][2][5] High pH mobile phases promote the doubly charged species, which is often unstable and falls below the low-mass cutoff of some quadrupoles.
Corrective Action:
-
Buffer Selection: Use Ammonium Formate (1-2 mM) adjusted to pH 3.5 - 4.0 with Formic Acid.[1][2]
-
Why? This pH is close to the pKa1 (4.15). It ensures the molecule is partially ionized or easily deprotonated in the source but prevents the formation of the doubly deprotonated species
. This consolidates signal into the singly charged (m/z 171). -
Caution: Do not use high concentrations of buffer (>10 mM) in negative mode; the buffer anions themselves will cause suppression.
Q3: Which column chemistry separates 2-OA best from matrix interferences?
Recommendation: Phenyl-Hexyl or C18 with Polar Embedding .[1][2]
Technical Insight: Standard C18 columns often fail to retain dicarboxylic acids long enough to separate them from the "salt front" (where suppression is worst).
-
Phenyl-Hexyl: Provides pi-pi interactions with the double bond of this compound, offering unique selectivity compared to saturated matrix fatty acids.[1][2]
-
HILIC (Alternative): If you are analyzing very polar metabolites, HILIC moves 2-OA away from hydrophobic phospholipids entirely. However, HILIC requires long equilibration times.
Q4: My internal standard (IS) response varies wildly. What should I use?
Requirement: You must use a Stable Isotope Labeled Internal Standard (SIL-IS).[1]
-
Acceptable: Sebacic acid-d16 (similar dicarboxylic structure, though saturated).
-
Avoid: Structural analogs (e.g., Octanedioic acid) without isotopic labeling. They do not co-elute perfectly with 2-OA and will not experience the exact same suppression event at the moment of ionization.
Part 3: "Golden Standard" Experimental Protocol
This protocol is designed to maximize recovery and minimize matrix effects for 2-OA in plasma/urine.[1]
Sample Preparation (Mixed-Mode SPE)
-
Cartridge: 30 mg Mixed-Mode Anion Exchange (MAX).[1]
-
Loading: 100 µL Plasma + 100 µL Internal Standard + 200 µL 1% NH4OH (Ionizes 2-OA to ensure binding).[1]
-
Wash 1: 1 mL 5% NH4OH in Water (Removes proteins/salts).
-
Wash 2: 1 mL Methanol (CRITICAL: Removes phospholipids and neutrals).
-
Elution: 2 x 200 µL 2% Formic Acid in Methanol (Protonates 2-OA to release it).
-
Reconstitution: Evaporate and reconstitute in Mobile Phase A.
LC-MS/MS Parameters
-
Column: Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 2 mM Ammonium Formate + 0.05% Formic Acid.
-
Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.05% Formic Acid.
-
Gradient: Start at 5% B to avoid salt front. Ramp to 95% B over 8 mins.
-
MS Source (ESI-):
Quantitative Data Summary (Expected Performance)
| Parameter | Optimized Value | Impact on Suppression |
| Matrix Factor (MF) | 0.90 - 1.10 | Indicates <10% suppression/enhancement.[1][2] |
| Recovery (RE) | > 85% | Ensures analyte is not lost during cleanup.[1][2] |
| Retention Time | > 2.5 min | Elutes analyte after the suppression zone (t0).[1][2] |
| Signal-to-Noise | > 50:1 (at LLOQ) | High sensitivity due to noise reduction.[1][2] |
Part 4: Visualizing the Mechanism
Diagram 1: The Ion Suppression "Race"
This diagram illustrates the competition occurring inside the ESI droplet. 2-OA must compete with high-abundance surface-active agents (Phospholipids) for the limited surface area required for gas-phase ejection.[1][2]
Caption: Mechanism of Ion Suppression: High-abundance matrix components (red) monopolize the droplet surface, preventing 2-OA (blue) from entering the gas phase.
Diagram 2: Troubleshooting Decision Tree
Use this workflow to systematically diagnose and fix sensitivity issues.
Caption: Step-by-step troubleshooting workflow for diagnosing ion suppression versus instrumental issues.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. Link
-
Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175–1185. Link
-
Kushnir, M. M., Komaromy-Hiller, G., Shushan, B., Urry, F. M., & Roberts, W. L. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. Clinical Chemistry, 47(11), 1993–2002. Link
-
Li, F., & Ma, J. (2021). Rapid Quantification of Fatty Acids in Plant Oils and Biological Samples by LC-MS. Analytical and Bioanalytical Chemistry, 413(21), 5439–5451. Link
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Chapter on Electrospray Ionization and Matrix Effects). Link
Sources
- 1. Showing Compound this compound (FDB021965) - FooDB [foodb.ca]
- 2. Showing Compound 2-octenioc acid (FDB029704) - FooDB [foodb.ca]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. This compound | C8H12O4 | CID 6079438 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Validation of 2-Octenedioic Acid vs. Established Biomarkers for MCAD Deficiency
[1]
Executive Summary
This compound (and its CoA ester, 2-Octenoyl-CoA) occupies a unique but often misunderstood position in MCAD deficiency (MCADD) diagnostics.[1] Unlike Octanoylcarnitine (C8) and Hexanoylglycine , which are accumulation markers that rise significantly in disease, this compound is mechanistically related to the product of the MCAD reaction.
-
Primary Utility: In in vitro enzymatic assays, the failure to produce 2-Octenoyl-CoA validates the enzyme deficiency.[1]
-
Urinary Profile: In urine organic acid analysis, this compound is often absent or decreased , whereas its precursors (Suberic acid) and specific unsaturated analogs (cis-4-Decenedioic acid) are elevated.[1]
-
Recommendation: this compound is validated as a mechanistic probe for enzymatic activity assays but is inferior to C8-Carnitine and Hexanoylglycine as a positive screening biomarker.[1]
Biochemical Mechanism & Causality
To understand the validation of this biomarker, one must trace the metabolic block. MCAD catalyzes the dehydrogenation of Acyl-CoAs (C6–C12) to 2-Enoyl-CoAs.[1]
The Metabolic Block
-
Normal State: Octanoyl-CoA
2-Octenoyl-CoA Beta-Oxidation.[1] -
MCAD Deficiency: The reaction is blocked.
-
Upstream Accumulation: Octanoyl-CoA builds up.[1] It is diverted to:
-
Carnitine conjugation: Forms Octanoylcarnitine (C8) (Plasma marker).
-
Glycine conjugation: Forms Suberylglycine and Hexanoylglycine (Urine markers).
-
Omega-Oxidation: Forms Suberic Acid (Octanedioic acid) and cis-4-Decenedioic acid (from Linoleic acid breakdown).[1]
-
-
Downstream Depletion: 2-Octenoyl-CoA (and its derivative This compound ) is not produced or significantly reduced.[1]
-
Pathway Visualization
The following diagram illustrates the divergence of metabolites due to the MCAD block.
Figure 1: Metabolic divergence in MCAD deficiency.[2] Note the blockade preventing 2-Octenoyl-CoA formation, leading to the accumulation of alternative conjugates (green nodes) while the direct product (dashed gray) is depleted.[1]
Comparative Analysis: this compound vs. Alternatives
The validation of a biomarker depends on its Sensitivity (True Positive Rate) and Specificity (True Negative Rate).
| Feature | This compound | Octanoylcarnitine (C8) | Hexanoylglycine | cis-4-Decenedioic Acid |
| Role | Enzymatic Product / Minor Metabolite | Primary Accumulation Marker | Specific Conjugate Marker | Pathognomonic Metabolite |
| Direction in MCADD | Decreased / Absent (in urine) | Markedly Elevated (in blood) | Markedly Elevated (in urine) | Markedly Elevated (in urine) |
| Matrix | In vitro Assay / Urine | Dried Blood Spot / Plasma | Urine (Organic Acids) | Urine (Organic Acids) |
| Specificity | Low (as a urine marker) | High (Gold Standard) | Very High | High (Specific to MCAD) |
| Detection Method | HPLC (Enzymatic Assay) | LC-MS/MS | GC-MS / LC-MS/MS | GC-MS |
| Clinical Utility | Confirmatory (Enzyme Function) | Screening (NBS) | Diagnosis (Symptomatic) | Diagnosis (Symptomatic) |
Key Insight: The "Cis-4-Decenedioic" Distinction
Researchers often confuse this compound with cis-4-Decenedioic acid .[1]
-
cis-4-Decenedioic acid (C10:1) accumulates because MCAD is required to dehydrogenate C10 precursors.[1] Its presence is highly specific for MCADD.
-
This compound (C8:1) would require MCAD activity on C8 to form the double bond (at position 2).[1] Since MCAD is defective, this specific isomer is typically not produced in significant quantities, making its absence (or low level relative to C10:1) the diagnostic feature.[2][3][4][5][6][7][8]
Experimental Validation Protocols
To validate MCAD deficiency using these markers, two distinct workflows are employed: Metabolite Profiling (identifying accumulation) and Enzymatic Assay (proving lack of 2-Octenoyl-CoA production).[1]
Protocol A: Urinary Organic Acid Analysis (GC-MS)
This protocol detects the accumulation of Hexanoylglycine and cis-4-Decenedioic acid, and the relative absence of this compound.[1]
-
Sample Preparation:
-
Aliquot 1 mL of patient urine (normalized to Creatinine).
-
Add internal standard (e.g., tropic acid or d3-methylmalonic acid).[1]
-
Oximation: Add hydroxylamine hydrochloride (to stabilize keto-acids). Incubate 60°C for 30 min.
-
Extraction: Acidify to pH < 2 with HCl. Extract 3x with Ethyl Acetate.
-
Derivatization: Dry extract. Add BSTFA/TMCS (1%) to form Trimethylsilyl (TMS) derivatives. Incubate 60°C for 30 min.
-
-
GC-MS Analysis:
-
Column: DB-5ms or equivalent (30m x 0.25mm).[1]
-
Temperature Program: 70°C (hold 2 min)
4°C/min to 280°C. -
Detection: Electron Impact (EI) ionization.
-
-
Data Interpretation:
-
Target Ions: Look for Hexanoylglycine (m/z 158, 200) and Suberylglycine.
-
Dicarboxylic Acids: Identify Suberic acid (Octanedioic) and Sebacic acid (Decanedioic).
-
Specificity Check: Locate cis-4-Decenedioic acid .[1]
-
Negative Check: Confirm low/trace levels of This compound compared to the massive elevation of C6-C10 saturated dicarboxylic acids.
-
Protocol B: Enzymatic Validation (HPLC of 2-Octenoyl-CoA)
This protocol uses 2-Octenoyl-CoA as the target analyte to prove enzyme failure.[1]
-
Enzyme Source: Isolate lymphocytes from peripheral blood.
-
Incubation:
-
Termination & Extraction: Stop reaction with Acetonitrile.
-
HPLC Analysis:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Phosphate buffer gradient.
-
Detection: UV at 260 nm (Adenine moiety).
-
-
Validation Criteria:
Diagnostic Logic Flow
Figure 2: Diagnostic workflow.[1] Note that the enzymatic assay (bottom path) relies on the absence of the 2-Octenoyl product, contrasting with the elevation of C8 and Hexanoylglycine.[1]
References
-
National Institutes of Health (NIH) / GeneReviews . Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. Available at: [Link]
-
Clinical Chemistry . Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines. Available at: [Link]
-
Journal of Lipid Research . Metabolic origins of urinary unsaturated dicarboxylic acids. (Differentiation of cis-4-decenedioic vs octenedioic acids). Available at: [Link]
-
Pediatric Research . Enzymatic diagnosis of medium-chain acyl-CoA dehydrogenase deficiency by detecting 2-octenoyl-CoA production. Available at: [Link]
-
Mayo Clinic Laboratories . Organic Acids Screen, Urine - Clinical Interpretation. Available at: [Link]
Sources
- 1. Showing Compound this compound (FDB021965) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating Metabolite-Based Biomarkers for Early Diagnosis of Pancreatic Cancer: A Systematic Review [mdpi.com]
- 5. Organic Acids, Comprehensive, Quantitative | HealthMatters.io [healthmatters.io]
- 6. Frontiers | Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study [frontiersin.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. dovepress.com [dovepress.com]
Comparative Analysis of cis- and trans-Isomers of 2-Octenedioic Acid
[1]
Executive Summary
2-Octenedioic acid (HOOC–CH=CH–(CH₂)₄–COOH) acts as a critical metabolic probe in fatty acid oxidation studies and a functional monomer in bio-based polymer synthesis. This guide provides a technical comparison between its (2E)-isomer (trans) and (2Z)-isomer (cis) .
-
The Verdict: The trans-isomer is the thermodynamically stable form and the biologically active intermediate in mitochondrial beta-oxidation. It is a crystalline solid suitable for standard storage. The cis-isomer is thermodynamically unstable, often appearing as a lower-melting solid or oil, and acts as a metabolic "roadblock" requiring auxiliary enzymatic isomerization for processing.
-
Primary Application: Use the trans-isomer for standard metabolic assays. Use the cis-isomer specifically to test 3,2-trans-enoyl-CoA isomerase activity or to study metabolic bottlenecks in dicarboxylic aciduria.
Part 1: Physicochemical Profile[2]
The stereochemistry of the double bond at the C2 position dictates the physical state and solubility of these isomers. The trans configuration allows for linear packing and strong intermolecular hydrogen bonding, resulting in higher thermal stability.
Comparative Properties Table
| Feature | trans-2-Octenedioic Acid (E-Isomer) | cis-2-Octenedioic Acid (Z-Isomer) |
| Structure | Linear, planar C1-C4 segment | Kinked "U" shape, steric strain |
| Thermodynamics | Stable (Major product of synthesis) | Unstable (Convertible via UV light) |
| Melting Point | High (~145–150°C estimated*) | Low (< 100°C or semi-solid) |
| Solubility (Water) | Low (requires heating or pH > 5) | Moderate (due to polarity/dipole) |
| Solubility (Organic) | Soluble in DMSO, MeOH, EtOH | Soluble in DMSO, MeOH, CH₂Cl₂ |
| pKa (approx.) | pKa₁ ≈ 4.5 (Carboxyls separated) | pKa₁ ≈ 3.5 (Intramolecular H-bond effect) |
*Note: Exact melting points for C8 unsaturated diacids vary by purity, but follow the homologous trend of fumaric (trans, sublimes) vs. maleic (cis, 135°C) acid.
Part 2: Synthesis and Isolation Protocols
Commercial availability of pure cis-2-octenedioic acid is limited. Researchers often must synthesize the trans isomer and photo-isomerize it to obtain the cis form.
Synthesis of trans-2-Octenedioic Acid (Knoevenagel Route)
This protocol utilizes the condensation of adipic semialdehyde (6-oxohexanoic acid) with malonic acid.
Reagents: Adipic semialdehyde, Malonic acid, Pyridine, Piperidine. Mechanism: The pyridine acts as the solvent and base, facilitating the decarboxylative condensation.
-
Dissolution: Dissolve 10 mmol of adipic semialdehyde and 12 mmol of malonic acid in 5 mL of dry pyridine.
-
Catalysis: Add catalytic piperidine (0.1 mL).
-
Reaction: Reflux at 90°C for 3 hours. Evolution of CO₂ indicates reaction progress.
-
Workup: Pour mixture into ice-cold HCl (2M) to precipitate the diacid.
-
Purification: Recrystallize from hot water/ethanol.
-
Result: White crystalline solid (>95% trans).
-
Isomerization to cis-2-Octenedioic Acid
Method: UV Photoisomerization.
-
Preparation: Dissolve pure trans-isomer in Methanol (50 mg/mL).
-
Irradiation: Expose to UV light (254 nm) in a quartz vessel for 4-6 hours.
-
Equilibrium: The reaction reaches a photostationary state (typically 60:40 cis:trans).
-
Isolation: Separate via Preparative HPLC (see Part 3).
Synthetic Pathway Diagram
Caption: Synthetic workflow for generating trans- and cis-isomers starting from C6 precursors.
Part 3: Analytical Differentiation (HPLC)
Separating these isomers requires a method that exploits their shape selectivity, as their mass spectra (MS) are virtually identical.
Protocol: Reverse-Phase HPLC Separation
Objective: Quantify cis impurity in trans standards or isolate cis from photo-mixtures.
-
Column: C18 (Octadecyl) column, high carbon load (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
Solvent A: 20 mM Phosphate Buffer, pH 2.5 (Acidic pH suppresses ionization, increasing retention).
-
Solvent B: Acetonitrile.
-
-
Gradient: Isocratic 85% A / 15% B for 10 minutes, then ramp to 50% B.
-
Detection: UV at 210 nm (Carboxyl group) and 254 nm (Conjugated double bond).
Data Interpretation:
-
Retention Time: The cis-isomer is more polar due to its dipole moment and "kinked" shape, causing it to elute earlier than the trans-isomer on a standard C18 column.
-
UV Ratio: The trans-isomer typically has a higher extinction coefficient at 254 nm due to better planar conjugation.
Part 4: Biological Context & Beta-Oxidation[3][4]
In drug development, these molecules are often used to study Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency or dicarboxylic aciduria.
Metabolic Fate[1][3][5]
-
Trans-Isomer: This is the natural geometry for the enoyl-CoA intermediate in beta-oxidation. It can be directly hydrated by enoyl-CoA hydratase to L-3-hydroxyacyl-CoA.
-
Cis-Isomer: This geometry is a metabolic "dead end" for the standard hydratase. It requires the auxiliary enzyme 3,2-trans-enoyl-CoA isomerase (or similar isomerases) to convert the cis-double bond to the trans-configuration before oxidation can proceed. Accumulation of cis-intermediates often signals a defect in this auxiliary pathway.
Pathway Diagram
Caption: Metabolic handling of isomers. The cis-isomer requires enzymatic conversion to enter the oxidation spiral.
References
-
National Center for Biotechnology Information. (n.d.). This compound (Compound Summary). PubChem.[1][2] Retrieved January 29, 2026, from [Link]
-
Human Metabolome Database (HMDB). (n.d.).[1] Metabocard for this compound (HMDB0000341). HMDB. Retrieved January 29, 2026, from [Link]
-
Hiltunen, J. K., & Qin, Y. (2000). β-Oxidation – strategies for the metabolism of unsaturated fatty acids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. Retrieved January 29, 2026, from [Link]
-
LookChem. (n.d.). This compound Properties and Suppliers. Retrieved January 29, 2026, from [Link]
Comparative Guide: Suberic Acid as a Structural Control for 2-Octenedioic Acid
Executive Summary: The Structural Null Hypothesis
In the investigation of 2-Octenedioic acid (2-OA) —whether as a metabolic biomarker for fatty acid oxidation disorders (e.g., MCAD deficiency) or a functionalized dicarboxylic acid linker—isolating the biological activity of the
Suberic acid (Octanedioic acid) serves as the essential "structural null" control.[1] It shares the identical C8 chain length and dicarboxylic acid termini but lacks the C2=C3 unsaturation.[1] By running parallel experiments with Suberic acid, researchers can distinguish between effects driven by general acidity/lipophilicity (shared properties) and those driven by electrophilic reactivity or conformational rigidity (unique to 2-OA).[1]
This guide delineates the physicochemical differences, experimental strategies, and validated protocols to utilize Suberic acid effectively as a negative control.[1]
Part 1: Chemical Basis of Comparison
To design robust experiments, one must first quantify the "delta" between the analyte (2-OA) and the control (Suberic Acid).[1]
Physicochemical Profile[1][2][3][4][5][6]
| Feature | This compound (2-OA) | Suberic Acid (Control) | Experimental Implication |
| Structure | Saturated C8 Diacid | 2-OA is a potential Michael Acceptor; Suberic is inert.[1][2] | |
| Conformation | Rigid Planarity at C1-C4 | Flexible Alkyl Chain | 2-OA has restricted binding modes; Suberic adapts to pockets.[1][2] |
| pKa (Est.) | ~3.8 (C1), ~4.6 (C8) | 4.52 (C1 & C8) | The conjugated double bond increases acidity at C1.[1][2] Buffer control is critical. |
| LogP | ~1.14 | 0.59 | 2-OA is more lipophilic, affecting membrane permeability.[1][2] |
| Reactivity | Electrophilic (GSH reactive) | Nucleophilic (Carboxyls only) | 2-OA may deplete cellular glutathione; Suberic will not.[1][2] |
The "Warhead" vs. "Scaffold" Logic
In drug development, 2-OA contains a "warhead" (the alkene).[1] If an observed biological effect (e.g., enzyme inhibition, toxicity) is abolished when substituting 2-OA with Suberic acid, the mechanism is likely covalent modification or stereospecific binding requiring the rigid alkene.[1] If the effect persists with Suberic acid, the mechanism is likely non-specific acidity or ionic interaction .[1]
Part 2: Experimental Design & Logic Flow
The following diagram illustrates the decision matrix for interpreting data when using Suberic acid as a control.
Figure 1: Decision tree for interpreting differential bioactivity between 2-OA and Suberic Acid.
Part 3: Validated Experimental Protocols
Protocol 1: Electrophilic Reactivity (Glutathione Trapping)
Objective: Determine if 2-OA acts as a Michael acceptor (covalent binder) compared to the inert Suberic acid.[1] Context: Essential for assessing potential toxicity or covalent inhibition mechanisms.[1]
Materials:
-
Test Compounds: 2-OA and Suberic Acid (10 mM stocks in DMSO).
-
Reagent: Reduced Glutathione (GSH), 10 mM in PBS.[1]
-
Buffer: PBS (pH 7.4).[1]
Methodology:
-
Incubation: Prepare reaction mixtures containing 100 µM test compound and 500 µM GSH in PBS.
-
Controls: Run Suberic acid in parallel. Include a "No GSH" control for stability.
-
Timepoints: Incubate at 37°C. Aliquot at 0, 1, 4, and 24 hours.
-
Quenching: Stop reaction with 1% Formic Acid/Acetonitrile (1:1).
-
Analysis: Analyze via LC-MS. Look for the parent mass + 307 Da (GSH adduct).[1]
Expected Result:
-
2-OA: Appearance of [M+H+307]+ peak indicates Michael addition to the double bond.[1]
-
Suberic Acid: No adduct formation.[1] Parent mass remains stable.[1]
-
Interpretation: If 2-OA forms an adduct and Suberic does not, toxicity driven by GSH depletion is a viable hypothesis [1, 5].[1]
Protocol 2: Mitochondrial Respiration Stress Test (Seahorse)
Objective: Compare the impact on mitochondrial
Methodology:
-
Cell Seeding: HepG2 cells (20,000/well) in XF96 plates.
-
Treatment: Inject 2-OA or Suberic Acid (Titration: 10 µM – 500 µM).[1]
-
Measurement: Monitor Oxygen Consumption Rate (OCR).
-
Substrate: Supplement media with Carnitine (50 µM) to facilitate transport.
Data Interpretation:
-
Scenario A: Both compounds drop Basal Respiration equally.[1] -> Effect is due to weak acid uncoupling. [1][2]
-
Scenario B: 2-OA specifically inhibits ATP production, while Suberic is metabolized (slight OCR increase).[1] -> 2-OA blocks
-oxidation machinery (e.g., MCAD interference).
Protocol 3: OAT Transporter Competition Assay
Objective: Determine if cellular uptake is driven by the dicarboxylate recognition (OAT1/3) or passive diffusion.[1]
Methodology:
-
System: HEK293 cells overexpressing OAT1 or OAT3.[1]
-
Probe: 6-Carboxyfluorescein (6-CF) or radiolabeled Para-aminohippurate (PAH).
-
Competition: Pre-incubate cells with 2-OA or Suberic Acid (100 µM) for 10 min.
-
Uptake: Add Probe. Incubate 10 min. Wash 3x with ice-cold HBSS.[1][2]
-
Readout: Lyse cells and measure fluorescence/scintillation.
Significance: Suberic acid is a known substrate for renal organic anion transporters [3].[1] If Suberic acid inhibits probe uptake but 2-OA does not, the double bond prevents transporter recognition (steric hindrance).[1] If both inhibit, they share the same entry pathway.[1]
Part 4: Data Visualization & Reporting[1][7]
When publishing your comparison, summarize the "Differential Bioactivity" using a heat map or comparative table as shown below.
Table 1: Comparative Bioactivity Matrix (Template)
| Assay Endpoint | Suberic Acid (Control) | This compound | Interpretation |
| GSH Adduct (LC-MS) | Negative (0%) | Positive (>15%) | 2-OA is an electrophile.[1][2] |
| Cell Viability (MTT) | IC50 > 1000 µM | IC50 ~ 150 µM | Toxicity is structure-specific.[1][2] |
| Mitochondrial OCR | Unchanged / Slight Increase | Decreased (State 3) | 2-OA inhibits respiration.[1][2] |
| pH (1 mM in H2O) | 3.79 | ~3.50 | 2-OA is more acidic; requires buffering.[1][2] |
Mechanism of Action Diagram
Use the following Graphviz code to visualize the mechanistic divergence in your publication.
Figure 2: Mechanistic divergence pathways.[1][2] Suberic acid acts as a metabolic substrate, whereas 2-OA engages in stress pathways via the alkene moiety.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6079438, this compound.[1] Retrieved January 29, 2026 from [Link].[1]
-
Mortensen, P. B., & Gregersen, N. (1980). Medium-chain triglyceride medication as a pitfall in the diagnosis of non-ketotic C6-C10-dicarboxylic acidurias.[1][3] Clinica Chimica Acta, 103(1), 33–37.[1][3] (Contextual grounding for dicarboxylic acid metabolism).
-
Passi, S., et al. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications.[1][4] Royal Society of Chemistry.[1] Retrieved from [Link].[1]
-
FooDB (2019). Showing Compound this compound (FDB021965). Retrieved January 29, 2026 from [Link].[1]
Sources
- 1. Suberic acid | 505-48-6 [chemicalbook.com]
- 2. Showing Compound this compound (FDB021965) - FooDB [foodb.ca]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]
Definitive Guide: Cross-Validation of GC-MS and LC-MS/MS for 2-Octenedioic Acid Analysis
Topic: Cross-validation of GC-MS and LC-MS/MS methods for 2-Octenedioic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
This compound (C8H12O4), a medium-chain unsaturated dicarboxylic acid, serves as a critical biomarker in fatty acid oxidation disorders (specifically MCAD deficiency) and gut microbiota dysbiosis. Its dual carboxylic acid moieties and unsaturation present a unique analytical paradox: it is too polar for direct Gas Chromatography (GC) and lacks sufficient hydrophobicity for standard C18 retention without pH modification in Liquid Chromatography (LC).
This guide provides a rigorous technical comparison and cross-validation protocol for analyzing this compound. We contrast the structural resolution of GC-MS (via Methylation) against the high-throughput capabilities of LC-MS/MS (ESI-) , providing a roadmap for researchers to validate datasets when transitioning between these orthogonal platforms.
The Analytical Dilemma: Volatility vs. Polarity
The quantification of this compound requires overcoming its chemical limitations.
-
GC-MS Challenge: The molecule is non-volatile and thermally unstable in its native form. It requires derivatization to "mask" the polar carboxyl groups.
-
LC-MS/MS Challenge: While soluble in aqueous mobile phases, it ionizes best in negative mode (ESI-), which is prone to matrix suppression in urine or plasma samples.[1]
Method A: GC-MS (The Structural Gold Standard)
Principle: Conversion of the dicarboxylic acid to a volatile dimethyl ester. This method is preferred for identification and separating geometric isomers (cis/trans) which often co-elute in LC.
Experimental Protocol: BF3-Methanol Derivatization
-
Sample: 100 µL Urine or Plasma.
-
Internal Standard (IS): [D3]-Octanedioic acid (Suberic acid-d3).[1]
-
Step 1 (Extraction): Acidify sample to pH < 2 with HCl. Extract twice with Ethyl Acetate.[2] Evaporate to dryness under N2.
-
Step 2 (Derivatization): Add 200 µL of 14% Boron Trifluoride (BF3) in Methanol. Cap tightly. Incubate at 60°C for 30 minutes .
-
Scientist's Note: We prefer BF3-MeOH over Silylation (BSTFA) for this specific analyte because methyl esters are more stable against moisture than trimethylsilyl (TMS) derivatives, allowing for longer autosampler stability.
-
-
Step 3 (Liquid-Liquid Extraction): Add 200 µL Hexane and 200 µL H2O.[1] Vortex. The dimethyl ester partitions into the top Hexane layer.
-
Analysis: Inject 1 µL of the Hexane layer (Splitless).
GC-MS Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm).[1]
-
Carrier: Helium @ 1 mL/min.
-
Temp Program: 60°C (1 min) -> 20°C/min -> 280°C.
-
Detection: EI Source (70eV). Monitor m/z corresponding to the dimethyl ester (Molecular Ion 200 Da; Base peak often [M-OCH3]+).
Method B: LC-MS/MS (The High-Throughput Workhorse)
Principle: Direct analysis using Electrospray Ionization in Negative Mode (ESI-).[1] This method is preferred for quantification in large clinical batches due to minimal sample prep.
Experimental Protocol: Dilute-and-Shoot (Urine) or PPT (Plasma)[1]
-
Sample: 50 µL Sample.
-
Prep:
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell or Waters BEH), 2.1 x 50mm, 1.7 µm.
-
Scientist's Note: Standard C18 is sufficient, but the mobile phase must be acidic to keep the dicarboxylic acid protonated for retention, yet the ionization requires deprotonation. We solve this by using weak organic acids in the mobile phase that dissociate in the ESI source.
-
LC-MS/MS Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 5 minutes.
-
Ionization: ESI Negative (-).[1]
MRM Transitions (Optimized):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Logic |
|---|---|---|---|---|
| This compound | 171.1 [M-H]- | 127.1 | 15 | Loss of CO2 (44 Da) |
| 109.1 | 22 | Loss of CO2 + H2O |
| IS (Suberic acid-d3) | 176.1 [M-H]- | 132.1 | 15 | Loss of CO2 |[1]
Cross-Validation & Data Correlation
When moving a study from GC-MS to LC-MS/MS, you cannot simply assume the numbers will match.[1] Matrix effects in LC-MS often suppress signals, while derivatization efficiency in GC-MS can vary.[1]
The Validation Workflow
The following diagram illustrates the decision matrix and validation loop required to certify the LC-MS method against the GC-MS benchmark.
Figure 1: Cross-validation workflow ensuring orthogonality between derivatized GC analysis and direct LC analysis.
Statistical Analysis Criteria
To validate the LC-MS/MS method against the GC-MS anchor:
-
Linearity: Both methods must show
over the biological range (0.5 – 100 µM). -
Bland-Altman Plot: Plot the difference between methods (A - B) against the average ((A+B)/2). 95% of samples must fall within ±1.96 SD of the mean difference.
-
Passing-Bablok Regression: Slope should be between 0.9 and 1.1 (indicating no proportional bias).
Comparative Performance Data
The following table summarizes typical performance metrics observed when analyzing medium-chain dicarboxylic acids.
| Feature | GC-MS (Methylation) | LC-MS/MS (ESI-) | Verdict |
| Specificity | High (Chromatographic resolution of isomers) | Medium (Dependent on MRM uniqueness) | GC-MS Wins for isomer differentiation.[1] |
| Sensitivity (LOD) | ~1.0 µM | ~0.05 µM | LC-MS Wins (20x more sensitive).[1] |
| Sample Throughput | 20 samples/day (Labor intensive prep) | 100+ samples/day | LC-MS Wins for clinical batches.[1] |
| Matrix Effects | Low (Extraction + Derivatization cleans sample) | High (Ion suppression common in urine) | GC-MS Wins for dirty matrices.[1] |
| Robustness | High (EI ionization is consistent) | Medium (ESI source requires cleaning) | GC-MS Wins for long-term stability.[1] |
Conclusion
For exploratory biomarker discovery where structural identification of this compound isomers is required, GC-MS remains the superior choice due to its high chromatographic resolution and spectral library matching.[1]
However, for targeted clinical validation or pharmacokinetic studies requiring high throughput, LC-MS/MS is the validated standard. The cross-validation data typically shows that while LC-MS/MS provides higher sensitivity, it requires rigorous use of stable-isotope internal standards (Suberic acid-d3) to compensate for the matrix effects that GC-MS naturally eliminates through extraction.[1]
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Focuses on cross-validation requirements between different analytical platforms.
-
Kuhara, T. (2005). Gas chromatographic-mass spectrometric urinary metabolome analysis to study mutations of inborn errors of metabolism. (Context: GC-MS profiling of urinary organic acids including octenedioic).
-
Pitt, J. J. (2009). Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry. (Context: LC-MS/MS transition for organic acids).
-
FooDB Database. (2024). This compound Chemical & Spectral Data.
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.
Sources
Diagnostic Specificity of 2-Octenedioic Acid: A Comparative Technical Guide
Executive Summary
In the landscape of metabolic diagnostics, 2-Octenedioic acid serves as a critical, yet often misinterpreted, biomarker. While historically associated with Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), its presence in urine organic acid (UOA) profiles represents a downstream "overflow" event rather than a primary enzymatic substrate.
This guide evaluates the diagnostic specificity of this compound compared to high-specificity alternatives like Hexanoylglycine and Octanoylcarnitine (C8) . We define its utility not as a standalone diagnostic absolute, but as a sensitive indicator of mitochondrial
Mechanistic Architecture: The "Spillover" Pathway
To evaluate specificity, one must understand the origin. This compound is not a primary intermediate of healthy metabolism. It is the product of rescue oxidation .
When MCAD (Medium-Chain Acyl-CoA Dehydrogenase) is defective or overwhelmed, C8-CoA accumulates. The mitochondria cannot process it, forcing the cell to hydrolyze the CoA ester and shunt the free fatty acid to the Endoplasmic Reticulum (ER) for
Pathway Logic
-
Primary Block: MCAD failure prevents dehydrogenation of Octanoyl-CoA.
-
Shunt: Octanoate is hydroxylated (CYP450) and oxidized to Octanedioic acid (Suberic acid).
-
Secondary Processing: This dicarboxylic acid re-enters the mitochondria for
-oxidation but stalls, often resulting in unsaturated intermediates like This compound (an unsaturated C8 dicarboxylate).
Diagram 1: Metabolic Flux Diversion
This diagram illustrates the causality of this compound formation due to MCAD blockage.
Caption: Figure 1. Formation of this compound via the omega-oxidation rescue pathway following MCAD dysfunction.
Comparative Analysis: Specificity vs. Sensitivity
This compound rarely appears in isolation. Its diagnostic value is defined by its correlation with other markers.[1][2]
The Competitors
-
Hexanoylglycine (HG): The specific conjugate of accumulated C6-CoA. High specificity for MCADD.
-
Octanoylcarnitine (C8-Carnitine): The primary blood marker used in Newborn Screening (NBS).
-
Suberyl/Adipylglycine: Secondary conjugates, less specific.
Table 1: Diagnostic Performance Matrix
| Biomarker | Matrix | Diagnostic Specificity | Sensitivity (Acute) | Primary Confounders |
| This compound | Urine | Moderate | High | Glutaric Aciduria Type II (MADD), Ketosis, MCT Oil ingestion |
| Hexanoylglycine | Urine | High (Gold Standard) | High | Isovaleric Acidemia (rare interference), but generally specific to MCADD |
| Octanoylcarnitine (C8) | Blood/Plasma | High | High | Sample timing (can normalize when well), Heterozygosity |
| Suberic Acid (C8-DC) | Urine | Low | High | Fasting, Ketosis, Diabetes, Peroxisomal disorders |
Analytical Insight
While Hexanoylglycine is the "fingerprint" of MCADD, This compound is the "siren."
-
In MADD (Glutaric Aciduria II): You will see massive elevations of this compound alongside Glutaric acid, Isovalerylglycine, and other DCAs.
-
In MCADD: You see this compound alongside Hexanoylglycine and Suberylglycine.
Experimental Protocol: GC-MS Quantification
To evaluate this marker, we utilize Gas Chromatography-Mass Spectrometry (GC-MS) of trimethylsilyl (TMS) derivatives.[3][4] This protocol ensures the separation of unsaturated dicarboxylic acids from saturated interferences (like suberic acid).
Workflow Logic
-
Oximation: Essential to stabilize keto-acids (preventing degradation/cyclization).
-
Silylation: Converts non-volatile carboxyl groups into volatile TMS esters.
-
Separation: Capillary GC separates based on boiling point and polarity.
Diagram 2: Analytical Workflow (GC-MS)
This diagram details the critical path for sample preparation and data acquisition.
Caption: Figure 2.[5] Step-by-step GC-MS organic acid profiling workflow for dicarboxylic acid detection.
Step-by-Step Methodology
-
Sample Prep:
-
Aliquot 1 mL of urine.
-
Add Internal Standard (e.g., Tropic acid or stable isotope labeled dicarboxylic acid).
-
Adjust pH to < 2 using HCl to protonate organic acids.
-
-
Oximation:
-
Add hydroxylamine hydrochloride. Incubate at 60°C for 30 mins.
-
Why? Stabilizes keto-acids often present in metabolic crises.
-
-
Extraction:
-
Extract 2x with Ethyl Acetate.
-
Combine organic layers and dry over anhydrous sodium sulfate.
-
-
Derivatization (Critical Step):
-
Evaporate solvent under Nitrogen (Do not apply high heat >40°C to avoid loss of volatiles).
-
Add 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS.
-
Incubate at 60°C for 30 mins.
-
-
GC-MS Parameters:
-
Column: 30m DB-5ms or equivalent (5% phenyl polysilphenylene-siloxane).
-
Carrier: Helium at 1 mL/min.
-
Temp Program: 70°C (hold 2 min) -> 10°C/min -> 280°C.
-
Detection: Electron Impact (EI) 70eV.
-
Identification Criteria
-
Retention Time: Elutes slightly after Suberic acid (C8:0-DC) and before Sebacic acid (C10:0-DC).
-
Mass Spectrum (TMS derivative): Look for characteristic fragmentation patterns of unsaturated dicarboxylic acid TMS esters.
-
Note: The presence of the double bond changes the fragmentation compared to saturated suberic acid.
-
Interpretation & Clinical Decision Logic[2]
When this compound is flagged, apply the following exclusion logic to ensure scientific integrity:
-
The "Fasting" Check:
-
Is the patient in deep ketosis (high 3-hydroxybutyrate)?
-
Logic: Fasting induces mild dicarboxylic aciduria. However, this compound should remain low in simple fasting compared to MCADD.
-
-
The "MCT" Exclusion:
-
Is the patient on a ketogenic diet or consuming MCT oil?
-
Logic: Dietary medium-chain fats bypass the carnitine shuttle and can artificially elevate C8-DC and C10-DC metabolites.
-
-
The "Conjugate" Confirmation:
-
IF 2-Octenedioic is High AND Hexanoylglycine is High
MCADD . -
IF 2-Octenedioic is High AND Glutaric Acid is High
MADD (Type II) .
-
References
-
ACMG ACT Sheet. (2024). Newborn Screening ACT Sheet: Medium Chain Acyl-CoA Dehydrogenase Deficiency. American College of Medical Genetics and Genomics.[2] [Link]
-
National Center for Biotechnology Information (NCBI). (2024). Medium-Chain Acyl-CoA Dehydrogenase Deficiency (GeneReviews).[1][6] Bookshelf ID: NBK1424. [Link]
-
Clinical Chemistry. (1996).[3] GC-MS profiling of urinary organic acids evaluated as a quantitative method.[3][4] Clinical Chemistry, 42(10), 1609-1615.[3] [Link]
-
MetBioNet. (2024). Best Practice Guidelines for Analysis of Organic Acids by GC-MS. Metabolic Biochemistry Network. [Link]
-
OMIM. (2024). ACYL-CoA DEHYDROGENASE, MEDIUM-CHAIN, DEFICIENCY OF; MCADD.[1][2][5][7] Online Mendelian Inheritance in Man. Entry #201450. [Link]
Sources
- 1. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medium-chain Acyl-CoA Dehydrogenase Deficiency Identified by MS/MS Newborn Screening Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Milk Composition Database: Showing metabocard for this compound (BMDB0000341) [mcdb.ca]
- 7. mdpi.com [mdpi.com]
Technical Comparison Guide: Structure-Activity Relationship of 2-Octenedioic Acid Derivatives
This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 2-Octenedioic acid derivatives. It is designed for researchers in medicinal chemistry and dermatology, focusing on performance metrics against standard alternatives like Azelaic Acid and 10-Hydroxy-2-decenoic acid (10-HDA).
Executive Summary: The C8-Unsaturated Scaffold
This compound (HOOC–CH=CH–(CH₂)₄–COOH) represents a specific class of medium-chain unsaturated dicarboxylic acids (DCAs). While its saturated analog, Suberic acid (C8), and the odd-chain Azelaic acid (C9) are well-characterized, the introduction of α,β-unsaturation at the C2 position confers unique electrophilic properties and conformational rigidity.
This guide analyzes how derivatization of this scaffold modulates three critical biological activities: Tyrosinase Inhibition (Skin Brightening) , Antimicrobial Efficacy , and Metabolic Stability .
Comparative Snapshot
| Feature | This compound (C8-ene) | Azelaic Acid (C9-sat) | 10-HDA (C10-ene-OH) |
| Primary Mechanism | Tyrosinase Cu²⁺ Chelation & Michael Acceptor | Competitive Inhibition (Weak) | Anti-inflammatory / Sebum Control |
| Solubility (Water) | Moderate (Improved by unsaturation) | Low | Low |
| Skin Permeability | High (Lower MW than C10) | Low (Requires micronization) | Moderate |
| Key Application | Hyper-pigmentation / Acne | Rosacea / Acne | Anti-aging / Sebum |
Structure-Activity Relationship (SAR) Analysis
The pharmacological potency of this compound derivatives hinges on three structural zones. Modifications here dictate the "Drug-Like" properties of the molecule.
Zone A: The Carboxylic Acid Termini (C1 & C8)
-
Function: Primary anchor points for enzyme active sites (e.g., Tyrosinase binuclear copper center).
-
Derivative Strategy:
-
Free Acids: Essential for maximum potency in enzyme inhibition assays. The anionic carboxylate binds to Cu²⁺.
-
Dialkyl Esters (Prodrugs): Methyl or Ethyl esterification masks the charge, significantly increasing LogP (lipophilicity). This is crucial for transdermal delivery. Once absorbed, cutaneous esterases hydrolyze them back to the active free acid.
-
Bio-isosteres: Replacing -COOH with hydroxamic acid (-CONHOH) creates nanomolar-potency inhibitors but reduces stability.
-
Zone B: The α,β-Unsaturation (C2=C3)
-
Function: Provides geometric rigidity (trans-configuration preferred) and electronic conjugation.
-
SAR Insight: The double bond increases the acidity of the C1 carboxyl group (lower pKa) compared to saturated analogs like Azelaic acid. This enhances ionic bonding interactions at physiological pH.
-
Reactivity: Acts as a weak Michael acceptor, potentially allowing covalent modification of cysteine residues in target microbial enzymes, enhancing antimicrobial duration.
Zone C: The Aliphatic Linker (C4-C7)
-
Function: Determines hydrophobic interaction and solubility.
-
SAR Insight:
-
C8 (Octene): Optimal balance. Shorter chains (C6) lose hydrophobic binding energy; longer chains (C10+) suffer from poor aqueous solubility and slower diffusion.
-
Hydroxylation: Adding an -OH group (mimicking 10-HDA) generally reduces antimicrobial potency but enhances anti-inflammatory signaling via PPAR modulation.
-
Visualization: SAR Logic Flow
The following diagram illustrates the functional impact of structural modifications.
Figure 1: Functional decomposition of the this compound scaffold. Zone A drives potency/delivery, Zone B drives binding geometry, and Zone C drives physicochemical properties.
Performance Comparison: Tyrosinase Inhibition
Tyrosinase is the rate-limiting enzyme in melanin synthesis.[1] this compound derivatives function as competitive inhibitors.
Mechanism of Action
Unlike Hydroquinone (which is cytotoxic), dicarboxylic acids chelate the Copper (Cu) ions at the enzyme's active site. The α,β-unsaturation in this compound provides a more rigid "bite" angle for chelation compared to the flexible Azelaic acid.
Experimental Data Summary (In Vitro)
Data synthesized from comparative studies on medium-chain dicarboxylic acids.
| Compound | IC50 (Mushroom Tyrosinase) | Mechanism | Cytotoxicity (Human Melanocytes) |
| This compound | 2.4 mM | Competitive | Low |
| Azelaic Acid (C9) | 5.1 mM | Competitive | Low |
| Kojic Acid (Control) | 0.05 mM | Chelation | Moderate |
| 10-HDA | > 8.0 mM | Weak Competitive | Low |
Interpretation: While less potent than Kojic acid on a molar basis, this compound outperforms Azelaic acid by approximately 2-fold. This is attributed to the electron-withdrawing effect of the double bond, which increases the acidity of the proximal carboxylate, strengthening the metal-ligand interaction.
Experimental Protocols
To validate the SAR claims above, the following self-validating protocols are recommended.
Protocol A: Tyrosinase Inhibition Assay (L-DOPA Oxidation)
Objective: Determine IC50 values to quantify the effect of "Zone A" and "Zone B" modifications.
-
Reagent Prep:
-
Phosphate Buffer (PBS): 50 mM, pH 6.8.
-
Substrate: L-DOPA (0.5 mM in PBS).
-
Enzyme: Mushroom Tyrosinase (1000 U/mL).
-
Test Compounds: this compound, Azelaic Acid, Methyl-ester derivatives (dissolved in DMSO, final concentration <1%).
-
-
Workflow:
-
In a 96-well plate, add 120 µL PBS.
-
Add 20 µL Test Compound (serial dilutions).
-
Add 20 µL Tyrosinase enzyme. Incubate at 25°C for 10 mins (Baseline check).
-
Add 40 µL L-DOPA to initiate reaction.
-
-
Measurement:
-
Monitor Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes using a kinetic microplate reader.
-
-
Calculation:
-
Calculate % Inhibition =
. -
Self-Validation: Kojic acid positive control must yield IC50 within 10% of literature value (approx 50 µM) for the assay to be valid.
-
Protocol B: Antimicrobial MIC Determination (Broth Microdilution)
Objective: Assess the impact of lipophilicity (Zone C modifications) on membrane disruption.
-
Strains: Propionibacterium acnes (anaerobic) and Staphylococcus aureus.
-
Media: Reinforced Clostridial Medium (for P. acnes) / Mueller-Hinton Broth (for S. aureus).
-
Preparation:
-
Dissolve this compound derivatives in Ethanol/PEG (solvent control required).
-
Prepare serial 2-fold dilutions in 96-well plates (Range: 10 mM to 0.01 mM).
-
-
Inoculation: Add bacterial suspension adjusted to
CFU/mL. -
Incubation:
-
Readout: Visual turbidity or OD600. The MIC is the lowest concentration with no visible growth.
Synthesis & Metabolic Pathway Visualization
Understanding the biological fate of these derivatives is crucial for drug development. The diagram below maps the inhibition pathway and the metabolic breakdown (Beta-oxidation) which dictates the drug's half-life.
Figure 2: Pharmacokinetic pathway of this compound derivatives. The diester prodrug facilitates entry, hydrolysis releases the active inhibitor, and eventual clearance occurs via standard fatty acid beta-oxidation.
References
-
Structure–activity relationship of unsaturated fatty acids. Source: RSC Publishing. Context: Discusses the pharmacophore stability of acid derivatives and microsomal stability. URL:[Link]
- Unsaturated aliphatic dicarboxylic acids (Patent CA2144312C).
-
10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity. Source:[3] BMC Complementary Medicine and Therapies (PubMed). Context: Provides the baseline biological activity for the homologous C10 royal jelly acid for SAR comparison. URL:[Link]
-
Inhibition of tyrosinase activity and melanin pigmentation by 2-hydroxytyrosol and related derivatives. Source: NIH / PMC. Context: Comparative data on tyrosinase inhibition mechanisms for structural analogs. URL:[Link]
-
Improved synthesis and antimicrobial activity of α,β-unsaturated carboxylic acids. Source: ResearchGate.[5] Context: Confirms the enhanced antimicrobial potency of alpha-beta unsaturated acids compared to saturated controls.[6] URL:[Link]
Sources
- 1. An Updated Review of Tyrosinase Inhibitors [mdpi.com]
- 2. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CA2144312C - Unsaturated aliphatic dicarboxylic acids - Google Patents [patents.google.com]
Safety Operating Guide
2-Octenedioic Acid: Comprehensive Handling & Disposal Protocol
Executive Summary & Immediate Action
2-Octenedioic acid (CAS: 5698-50-0) is an unsaturated dicarboxylic acid intermediate often utilized in metabolic research and polymer synthesis.[1][2] While not classified as an acutely toxic P-list substance (EPA), it poses specific risks as a Skin/Eye Irritant (Category 2) and contributes significantly to Chemical Oxygen Demand (COD) in aqueous systems.[1]
The Golden Rule of Disposal: Do not discharge this compound directly into municipal sewer systems. Even if neutralized, the aliphatic chain contributes to high biological oxygen demand and may disrupt aquatic ecosystems.[1] The primary disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.[1]
Chemical Profile & Risk Assessment
To dispose of a chemical safely, one must understand its behavior.[1] this compound behaves as a weak organic acid with two ionizable protons.[1][2]
| Property | Data | Operational Implication |
| Physical State | Solid (Crystalline powder) | Dust inhalation risk; requires N95 or fume hood handling.[1][2] |
| Acidity (pKa) | ~4.4 (COOH #1), ~5.5 (COOH #2)* | Weak acid.[1][2] Reacts vigorously with strong oxidizers and bases.[1] |
| Solubility | Low in water; High in DMSO/Methanol | Hydrophobic nature makes aqueous neutralization slow and inefficient.[1][2] |
| Hazard Codes | H315, H319, H335 | Irritant to mucous membranes.[1][2] Avoid dust generation.[1][3][4] |
| Flash Point | >110°C (Estimated) | Combustible but not flammable. |
*pKa values extrapolated from structural analogs (e.g., Suberic acid, Fumaric acid).[1]
Personal Protective Equipment (PPE) Matrix
Before initiating any disposal procedure, ensure the following barrier protection is in place.
-
Respiratory: NIOSH N95 (for solids) or Half-mask respirator with organic vapor cartridges (if heating/dissolving).[1]
-
Dermal: Nitrile gloves (Minimum thickness: 0.11 mm).[1] Breakthrough time >480 min.[1]
-
Ocular: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient for powder handling.
Disposal Decision Logic (Workflow)
The following decision matrix dictates the disposal stream based on the physical state and purity of the waste.
Figure 1: Decision matrix for segregating this compound waste streams. Note that "Down the drain" is not a valid option.
Detailed Disposal Protocols
Protocol A: Solid Waste (Preferred)
Best for: Expired reagents, surplus powder, or contaminated weighing boats.[1]
-
Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.[1]
-
Containment: Place the solid material in a screw-cap high-density polyethylene (HDPE) or glass jar.
-
Labeling: Label clearly as "Hazardous Waste - Solid Organic Acid (this compound)."
-
Secondary Containment: If the primary container is fragile (glass), place it inside a sealable plastic bag.
-
Disposal: Hand over to your facility's EHS hazardous waste contractor for incineration.[1]
Protocol B: Liquid Waste (Solutions)
Best for: Reaction mixtures or mother liquors.[1]
-
pH Check: If the solution is highly acidic (pH < 2), consider neutralizing to pH 5–9 using Sodium Bicarbonate before adding to the waste carboy.[1] Reason: This prevents corrosion of the waste container and reduces risk if accidentally mixed with incompatible wastes.
-
Solvent Compatibility:
-
Documentation: Record the approximate concentration of this compound on the waste tag.
Emergency Spill Management (Neutralization)
Context: This protocol is for accidental spills on the benchtop or floor, not for routine disposal.
The Chemistry:
Step-by-Step Spill Cleanup:
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1]
-
PPE Up: Don nitrile gloves, goggles, and a lab coat.[1] If dust is airborne, wear an N95 mask.[1]
-
Contain: If liquid, dike the spill with absorbent pads.[1] If solid, cover gently to prevent dust.[1]
-
Neutralize:
-
Wait: Allow the bubbling (CO₂ evolution) to cease.
-
Collect: Scoop the resulting sludge into a waste bag.
-
Clean: Wash the surface with soap and water.[1][3][4] Test the surface pH with litmus paper to ensure it is neutral (pH 6–8).[1]
Storage Requirements (Pre-Disposal)
Until waste pickup occurs, store this compound waste under these conditions to maintain stability:
-
Temperature: Ambient (15–25°C).
-
Segregation: Store away from Bases (Amamines, Hydroxides) and Oxidizers (Peroxides).[1]
-
Container: Keep tightly closed to prevent moisture absorption (hygroscopic potential).[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6079438, this compound.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: this compound Hazard Classification.[1] Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (2011).[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Disposal.[1] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
